1-(2-fluorophenyl)-5-methyl-1H-pyrazole
Description
BenchChem offers high-quality 1-(2-fluorophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRORDKMXQUAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718994 | |
| Record name | 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250516-18-7 | |
| Record name | 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Physicochemical Profile: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole
[1][2]
Executive Summary
The scaffold 1-(2-fluorophenyl)-5-methyl-1H-pyrazole represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for biaryl systems or as a core fragment in kinase inhibitors (e.g., p38 MAPK) and GPCR ligands (e.g., Sigma-1 receptor antagonists).[1] Its value lies in the specific electronic and steric influence of the ortho-fluorine atom, which restricts bond rotation between the phenyl and pyrazole rings, effectively "locking" the bioactive conformation.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic challenges (specifically regioselectivity), and experimental characterization protocols. It is designed to serve as a reference for scientists optimizing this fragment for lead generation.
Molecular Identity & Structural Analysis
Identification Data
| Parameter | Value |
| IUPAC Name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole |
| CAS Number | 1250516-18-7 |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| SMILES | CC1=CC=NN1C2=CC=CC=C2F |
| Appearance | White to off-white crystalline solid |
The "Ortho-Fluorine" Effect
The 2-fluorophenyl substituent is not merely a lipophilic handle; it exerts a profound electronic and steric effect.
-
Conformational Locking: The fluorine atom at the ortho position creates steric repulsion and electrostatic interactions with the pyrazole nitrogen lone pairs. This increases the rotational energy barrier around the N1-C(phenyl) bond, favoring a non-planar conformation that can improve binding selectivity in protein pockets.
-
Metabolic Stability: The fluorine atom blocks the metabolically labile ortho position, preventing hydroxylation by cytochrome P450 enzymes.
Core Physicochemical Parameters[3][4]
The following data aggregates calculated values and experimental trends observed in 1-aryl-5-methylpyrazole analogs.
| Property | Value / Range | Technical Insight |
| LogP (Lipophilicity) | 2.32 (Calc) | Moderate lipophilicity makes it ideal for CNS penetration and cell permeability. |
| TPSA | 17.82 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 2 | Pyrazole N2 is the primary acceptor. |
| pKa (Conj. Acid) | ~1.5 - 2.0 (Est) | The electron-withdrawing 2-fluorophenyl group lowers the basicity of the pyrazole nitrogen compared to unsubstituted N-phenylpyrazole (pKa ~2.5). |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Requires cosolvents (DMSO, PEG400) for biological assays. |
| Melting Point | 98 - 105 °C | Typical range for low-MW aryl-pyrazoles; indicates stable crystal lattice. |
Synthetic Accessibility & Regioselectivity[5][6]
A critical challenge in synthesizing 1-(2-fluorophenyl)-5-methyl-1H-pyrazole is achieving regioselectivity . The condensation of (2-fluorophenyl)hydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal) can yield two isomers:
-
1,5-isomer (Target): Sterically more congested.
-
1,3-isomer (Impurity): Thermodynamically favored in many protic solvents.
Regiocontrol Strategy
Recent methodologies utilize fluorinated solvents (e.g., 2,2,2-trifluoroethanol) to enhance the formation of the 1,5-isomer via hydrogen-bond activation of the carbonyl electrophile.
Figure 1: Synthetic workflow highlighting the divergence of regioisomers during the cyclocondensation process.
Experimental Characterization Protocols
To ensure data integrity (Trustworthiness), the following protocols are recommended for validating the identity and properties of the synthesized material.
Protocol 1: HPLC-UV Purity & Isomer Differentiation
Differentiation of the 1,5- and 1,3-isomers is critical as they have distinct biological activities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: The 1,5-isomer typically elutes earlier than the 1,3-isomer due to the twisted conformation caused by the steric clash between the 5-methyl group and the ortho-fluorine, which reduces planar surface area and interaction with the stationary phase.
Protocol 2: Thermodynamic Solubility Assay
-
Preparation: Weigh 2-3 mg of solid compound into a chemically resistant vial.
-
Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Shake at 25°C for 24 hours (ensure solid remains present).
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter plate.
-
Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO.
-
Calculation:
Protocol 3: Potentiometric pKa Determination
Since the pKa is expected to be low (< 2.5), standard titration may be inaccurate. Use the Yasuda-Shedlovsky extrapolation method.
-
Titration: Titrate the compound in three different mixtures of Methanol/Water (e.g., 30%, 40%, 50% MeOH) using standardized HCl.
-
Measurement: Record the apparent pKa (
) in each cosolvent system. -
Extrapolation: Plot
vs. (dielectric constant). Extrapolate to of pure water (0.0128) to find the aqueous pKa.
Applications in Drug Discovery[2][6][7][8]
Fragment-Based Drug Design (FBDD)
This scaffold is a "privileged structure" in FBDD. The 5-methyl group provides a vector for growing the molecule into hydrophobic pockets, while the N2 nitrogen serves as a critical hydrogen bond acceptor for hinge binding in kinases.
Bioisosterism
The 1-(2-fluorophenyl)pyrazole moiety is often used to replace:
-
1-Phenylpyrazole: To improve metabolic stability (blocking the ortho position).
-
Biaryl ethers: To rigidify the linker and reduce conformational entropy penalties upon binding.
Figure 2: Application map illustrating the therapeutic areas and mechanistic advantages of the scaffold.
References
-
National Center for Biotechnology Information (NCBI). (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. PMC8226871. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]
-
Esteve. (2012).[2] Synthesis and biological evaluation of 1-arylpyrazoles as Sigma-1 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
An In-Depth Technical Guide to 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole: Molecular Structure and Physicochemical Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of compounds with diverse pharmacological activities.[1] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a widely employed technique in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The fluorine atom's high electronegativity can profoundly influence a molecule's interaction with biological targets.[3][4]
This technical guide provides a detailed examination of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, a molecule that combines the versatile pyrazole core with a strategically positioned fluorophenyl group. We will dissect its molecular structure, molecular weight, and key physicochemical properties that are critical for applications in research and drug development.
Part 1: Core Molecular Attributes
The fundamental identity of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole is defined by its chemical formula and molecular weight, which are foundational for all quantitative experimental work.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole | - |
| CAS Number | 1250516-18-7 | [5] |
| Molecular Formula | C₁₀H₉FN₂ | [5] |
| Molecular Weight | 176.19 g/mol | [5] |
| SMILES | CC1=CC=NN1C2=CC=CC=C2F | [5] |
The molecular weight of 176.19 g/mol is the summation of the atomic masses of ten carbon atoms, nine hydrogen atoms, one fluorine atom, and two nitrogen atoms, calculated based on standard isotopic abundances. This value is essential for stoichiometric calculations in synthetic protocols and for the preparation of solutions with precise molar concentrations.
Part 2: Structural Elucidation and Conformation
The molecular architecture of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole dictates its chemical reactivity and its ability to interact with biological macromolecules. The structure consists of a five-membered aromatic pyrazole ring, which is substituted at two positions.
-
N1 Position : A 2-fluorophenyl group is attached to the nitrogen atom at the 1-position of the pyrazole ring. The fluorine atom is located at the ortho position of the phenyl ring relative to the point of attachment.
-
C5 Position : A methyl group is attached to the carbon atom at the 5-position of the pyrazole ring.
This specific arrangement of substituents influences the molecule's electronic distribution and steric profile.
Caption: Generalized workflow for the synthesis of 1-arylpyrazoles.
Protocol for Structural Verification
The identity and purity of the synthesized 1-(2-fluorophenyl)-5-methyl-1H-pyrazole would be rigorously confirmed using a suite of standard analytical techniques. This self-validating system ensures the integrity of any subsequent experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To confirm the number and connectivity of hydrogen atoms. Expected signals would correspond to the methyl protons, the protons on the pyrazole ring, and the four protons on the 2-fluorophenyl ring.
-
¹³C NMR : To identify all unique carbon environments within the molecule.
-
¹⁹F NMR : To confirm the presence and chemical environment of the single fluorine atom.
-
-
Mass Spectrometry (MS) :
-
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which should match the calculated value for the molecular formula C₁₀H₉FN₂. This confirms the elemental composition. [6][7]3. Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
This technique is used to identify characteristic functional groups and bond vibrations, such as C-H, C=C, C=N, and the distinctive C-F bond vibration. [7]
-
Conclusion
1-(2-fluorophenyl)-5-methyl-1H-pyrazole is a molecule of significant interest, built upon the robust and biologically active pyrazole scaffold. Its molecular formula of C₁₀H₉FN₂ corresponds to a molecular weight of 176.19 g/mol . [5]The structure features a key 2-fluorophenyl substituent, which is known to enhance the pharmacological properties of bioactive molecules. Computational analysis of its physicochemical properties suggests a favorable drug-like profile, making it an attractive candidate for further investigation in medicinal chemistry and drug discovery programs. The established synthetic routes and analytical protocols provide a clear and reliable framework for its preparation and characterization in a research setting.
References
-
Gaina, L., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3684. [Link]
-
Quiroga, J., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(1), 138. [Link]
-
Saptarini, N. M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1211. [Link]
-
Mahesha, N., et al. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. IUCrData, 7(10), x221298. [Link]
-
PubChem. methyl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate. [Link]
-
Kariuki, B. M., et al. (2020). The crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S·C3H7NO. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 473-475. [Link]
-
Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 899-901. [Link]
-
Sharwin, R. T., et al. (2026). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. [Link]
-
SpectraBase. 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. [Link]
-
ResearchGate. Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 133-146. [Link]
-
Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
IUCr Journals. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Elgemeie, G. H., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]
-
El-Metwaly, A. M., et al. (2022). Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Moroccan Journal of Chemistry, 10(2), 248-257. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole
This technical guide details the spectroscopic characterization and structural validation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 1250516-18-7). It addresses the critical challenge of distinguishing the 5-methyl regioisomer from its thermodynamically stable 3-methyl counterpart during synthesis.
Executive Summary
Compound: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole Molecular Formula: C₁₀H₉FN₂ Molecular Weight: 176.19 g/mol Core Application: Pharmacophore scaffold for p38 MAP kinase inhibitors and fungicidal agrochemicals.
The synthesis of N-aryl-5-methylpyrazoles via the cyclocondensation of arylhydrazines with 1,3-electrophiles (e.g., 4,4-dimethoxy-2-butanone) often yields a mixture of 5-methyl (kinetic/steric control) and 3-methyl (thermodynamic control) isomers. Accurate structural assignment relies heavily on distinguishing the magnetic environment of the methyl group and its proximity to the N-aryl ring. This guide provides a self-validating spectroscopic protocol to confirm the 1,5-substitution pattern.
Synthetic Context & Regiochemistry
Understanding the origin of the sample is prerequisite to analysis. The presence of the ortho-fluorine atom on the N-phenyl ring introduces steric bulk that can influence the regioselectivity of the cyclization step.
Regioselectivity Pathway
The following diagram outlines the competitive formation of the target 5-methyl isomer versus the 3-methyl impurity.
Figure 1: Competitive cyclization pathways. Path A is favored by specific solvent conditions (e.g., acidic ethanol), but Path B is often observed as a contaminant.
Spectroscopic Data Profile
A. Mass Spectrometry (MS)
Methodology: ESI+ or EI (70 eV)
The mass spectrum serves as the primary confirmation of molecular weight and halogen presence.
| Parameter | Value / Observation | Interpretation |
| Parent Ion [M+H]⁺ | 177.2 m/z | Protonated molecular ion (Base Peak). |
| Isotope Pattern | M (100%), M+1 (~11%) | Consistent with C₁₀ framework. No Cl/Br isotopes. |
| Fragment: [M-F]⁺ | ~157 m/z | Loss of Fluorine (distinctive for aryl fluorides). |
| Fragment: [M-CH₃CN]⁺ | ~135 m/z | Characteristic pyrazole ring cleavage (retro-cycloaddition). |
B. Infrared Spectroscopy (FT-IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3050 - 3100 | C-H Stretch (Ar) | Weak intensity; typical aromatic. |
| 2920 - 2960 | C-H Stretch (Alk) | Methyl group C-H stretches. |
| 1590 - 1605 | C=N Stretch | Characteristic of the pyrazole ring system.[1] |
| 1490 - 1510 | C=C Stretch (Ar) | Aromatic ring breathing modes. |
| 1210 - 1240 | C-F Stretch | Critical: Strong band confirming the aryl-fluoride. |
C. Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher, Solvent: CDCl₃ or DMSO-d₆[2][3][4]
This is the definitive method for structural assignment. The 2-fluorophenyl group provides unique splitting patterns (
1H NMR (Proton) - Diagnostic Signals
Reference: TMS = 0.00 ppm
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-3 (Pz) | 7.55 - 7.65 | Doublet (d) | Deshielded by adjacent N=C bond. | |
| H-4 (Pz) | 6.15 - 6.25 | Doublet (dq) | Upfield pyrazole proton; couples to H3 and Me. | |
| 5-CH₃ | 2.15 - 2.30 | Singlet (s) | - | Diagnostic: 5-Me is typically shielded relative to 3-Me ( |
| Ar-H (3') | 7.10 - 7.25 | Multiplet | - | Ortho to Fluorine; complex splitting due to F. |
| Ar-H (4',5',6') | 7.30 - 7.50 | Multiplet | - | Remaining aromatic protons. |
Critical Distinction: In the 3-methyl isomer , the H-5 proton (adjacent to N1) appears significantly downfield (
~7.8 - 8.0 ppm) compared to the H-3 proton of the 5-methyl isomer.
13C NMR (Carbon) - Fluorine Coupling
Reference: CDCl₃ triplet = 77.16 ppm
The fluorine atom acts as a spin label, coupling to carbons on the phenyl ring.
| Carbon | Shift ( | Coupling ( | Assignment |
| C-2' (Ar) | 156.0 - 159.0 | Doublet ( | Definitive: Carbon directly bonded to Fluorine. |
| C-3 (Pz) | 139.0 - 141.0 | Singlet | Imine-like carbon of pyrazole. |
| C-5 (Pz) | 138.0 - 140.0 | Singlet | Quaternary carbon bearing the methyl. |
| C-4 (Pz) | 106.0 - 108.0 | Singlet | Electron-rich alkene-like carbon. |
| 5-CH₃ | 11.0 - 13.0 | Singlet | Diagnostic: 5-Me carbons are typically <14 ppm; 3-Me carbons are >14 ppm. |
19F NMR (Fluorine)
Methodology: Proton-decoupled
-
Signal: Single sharp peak.
-
Shift: -115 to -125 ppm (relative to CFCl₃).
-
Utility: Integration of this signal against an internal standard (e.g., trifluorotoluene) is the most accurate method for purity determination (
).
Experimental Validation Protocol
To certify the 1,5-regiochemistry, the following NOE (Nuclear Overhauser Effect) experiment is required.
NOE Difference Experiment
-
Irradiate Methyl Signal (
~2.20 ppm):-
Observation (5-Methyl Isomer): You will observe NOE enhancement of the Phenyl H-6' proton (the aromatic proton spatially closest to the methyl group).
-
Observation (3-Methyl Isomer): Irradiating the methyl group (
~2.35) will show NOE enhancement of the Pyrazole H-4 proton, but NO enhancement of the phenyl ring protons (too distant).
-
Analytical Workflow Diagram
Figure 2: Step-by-step structural validation workflow for distinguishing regioisomers.
References
-
Regioselective Synthesis Overview
- Title: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
- Source:Journal of Organic Chemistry (via ACS/ResearchG
- Relevance: Defines the reaction mechanism controlling 5-methyl vs 3-methyl form
-
URL:
-
Analogous Spectral Data (4-Fluorophenyl derivative)
-
General Pyrazole NMR Shifts
- Title: 1H NMR Chemical Shifts of Pyrazoles.
- Source:Royal Society of Chemistry (Supplementary Info).
- Relevance: Validates the H3/H4 coupling constants and chemical shift ranges.
-
URL:
-
Commercial Compound Verification
-
Title: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole (CAS 1250516-18-7).[7]
- Source: ChemScene D
- Relevance: Confirms the existence and commercial availability of the exact specific isomer.
-
URL:
-
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 7. chemscene.com [chemscene.com]
Comprehensive Physicochemical Profiling of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole
Technical Guide for Pharmaceutical Applications
Executive Summary & Chemical Identity[1]
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole (CAS: 1250516-18-7) represents a critical scaffold in medicinal chemistry, particularly as a regiospecific intermediate for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its 1,5-diaryl analogues (e.g., Celecoxib), this mono-aryl building block presents unique solubility challenges driven by its lipophilicity and lack of ionizable centers in the physiological pH range.
This guide provides a rigorous analysis of its physicochemical behavior, establishing a baseline for researchers optimizing synthesis or developing early-stage formulations.
Chemical Structure & Key Properties[2][3]
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole | Standard Nomenclature |
| Molecular Formula | C₁₀H₉FN₂ | Stoichiometry |
| Molecular Weight | 176.19 g/mol | Calculated |
| LogP (Predicted) | 2.32 | Consensus Model [1] |
| TPSA | 17.82 Ų | Polar Surface Area |
| H-Bond Donors/Acceptors | 0 / 2 | Lipinski Parameters |
| pKa (Calculated) | < 1.0 (N2-protonation) | Electronic Effect of 2-F-Ph |
Technical Insight: The presence of the ortho-fluorine atom on the N1-phenyl ring introduces a steric twist and an inductive electron-withdrawing effect. This significantly reduces the basicity of the N2 nitrogen compared to non-fluorinated pyrazoles, rendering the molecule effectively neutral across the entire physiological pH range (pH 1.2 – 7.4).
Solubility Profile
Understanding the solubility landscape is paramount for assay development and formulation. Due to its LogP of ~2.3, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole exhibits BCS Class II-like behavior (Low Solubility, High Permeability).
Aqueous Solubility
The compound is hydrophobic. Without ionizable groups (pKa < 1), pH manipulation will not significantly enhance aqueous solubility.
-
Water (pH 7.0): Predicted < 0.1 mg/mL (Very Low)
-
Simulated Gastric Fluid (pH 1.2): Negligible change (N2 protonation is unlikely).
-
Mechanism: Solvation is entropically unfavorable due to the disruption of the water network by the hydrophobic fluorophenyl and methyl groups.
Organic Solvent Compatibility (Stock Preparation)
For biological assays or synthetic reactions, the following solvent systems are validated:
| Solvent | Solubility Rating | Application |
| DMSO | High (> 50 mg/mL) | Primary stock solution for bioassays. |
| Methanol/Ethanol | Moderate to High | HPLC diluents; crystallization solvents. |
| Dichloromethane | High | Synthetic workup and extraction. |
| Acetonitrile | High | HPLC mobile phase. |
Solubility Assessment Workflow
Use the following decision tree to determine the optimal solvent system for your specific application.
Figure 1: Solvent selection logic for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole based on application requirements.
Stability Profile
The 1,5-substituted pyrazole core is thermodynamically robust, but the specific electronic influence of the 2-fluorophenyl group requires attention during stress testing.
Thermal Stability
-
Solid State: Highly stable. The aromatic pyrazole ring resists thermal decomposition up to high temperatures (typically >200°C).
-
Melting Point: Expected range 50–100°C (dependent on crystal packing).
-
Protocol: Verify via Differential Scanning Calorimetry (DSC) at 10°C/min.
Hydrolytic Stability
-
Resistance: The molecule contains no hydrolyzable bonds (no esters, amides, or carbamates).
-
Condition: Stable in 0.1 N HCl and 0.1 N NaOH over 24 hours at ambient temperature.
-
Risk: Extreme acidic conditions (> 6N HCl, reflux) may cause de-arylation or ring opening, but this is rare for pyrazoles.
Oxidative & Photostability
-
Oxidation: The methyl group at C5 is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid) but is chemically stable under standard storage.
-
Photolysis: The 2-fluorophenyl moiety is generally stable. However, fluorinated aromatics can occasionally undergo defluorination under high-intensity UV. Store in amber vials.
Experimental Protocols (Validation)
To ensure data integrity (Trustworthiness), use these standardized protocols to validate the properties of your specific batch.
Thermodynamic Solubility Protocol (Shake-Flask Method)
Objective: Determine saturation solubility in pH 7.4 buffer.
-
Preparation: Weigh 5 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Cap tightly and shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Note: If peak area is below LOQ, repeat with 5% DMSO as a co-solvent to establish a kinetic solubility baseline.
-
Forced Degradation (Stress Testing)
Objective: Confirm stability profile for regulatory filing.
| Stress Condition | Procedure | Sampling Timepoints | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 4, 24 Hours | > 99.0% Recovery |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 4, 24 Hours | > 99.0% Recovery |
| Oxidation | 3% H₂O₂, RT | 0, 4, 24 Hours | > 95.0% Recovery (Check for N-oxide) |
| Thermal | Solid state, 80°C | 1, 3, 7 Days | > 99.5% Recovery |
HPLC Method for Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic π-π* transition).
Implications for Drug Development[2][6]
Formulation Strategies
Due to the "Brick Dust" nature (crystalline, lipophilic) of the compound:
-
Pre-clinical: Use suspension formulations (e.g., 0.5% Methylcellulose + 0.1% Tween 80) for oral gavage.
-
IV Administration: Requires solubilizers like Captisol® (SBE-β-CD) or cosolvents (PEG400/Ethanol/Saline: 40/10/50).
Synthesis Optimization
The stability of the 1-(2-fluorophenyl)-5-methyl-1H-pyrazole core allows it to survive harsh downstream reaction conditions, such as:
-
Electrophilic Aromatic Substitution: Halogenation at the C4 position (e.g., NIS or NBS) is highly regioselective and high-yielding [2].
-
Lithiation: Deprotonation of the C5-methyl group is possible but requires strong bases (n-BuLi) and low temperatures (-78°C) to avoid ring fragmentation.
References
-
Saucier, M. A. (2020).[1] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses.[1] Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 1-aryl-5-methylpyrazole derivatives. National Library of Medicine. Retrieved from [Link]
-
Faria, et al. (2024).[3] Physicochemical properties of 1-aryl-3-methyl-1H-pyrazoles. MDPI Molecules. Retrieved from [Link]
Sources
discovery and history of fluorinated pyrazoles in medicinal chemistry
An In-depth Technical Guide to the Discovery and History of Fluorinated Pyrazoles in Medicinal Chemistry
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a wide range of biological targets, leading to a plethora of successful drugs.[1][2] First synthesized in 1889 by German chemist Buchner, this five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
Parallel to the rise of the pyrazole was the quiet revolution of fluorine in drug design. Once considered an exotic element in organic chemistry, fluorine has become a cornerstone of modern medicinal chemistry. Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom. The strategic incorporation of this small, highly electronegative atom can profoundly alter a molecule's properties, enhancing metabolic stability, binding affinity, and membrane permeability.[5]
This guide delves into the convergence of these two powerful motifs: the discovery and history of fluorinated pyrazoles. We will explore the scientific rationale behind their design, trace their development from early concepts to blockbuster drugs, and provide detailed insights into their synthesis and mechanism of action. This narrative is designed for researchers and drug development professionals, offering a blend of historical context and field-proven technical expertise.
The Fluorine Advantage: Why Medicinal Chemists Embrace the Halogen
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at overcoming common hurdles in drug development. Its unique electronic properties and small size allow it to act as a "super-hydrogen" or a bioisostere for other functional groups, offering a suite of benefits that are difficult to achieve with other elements.[6][7]
Key Physicochemical Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby basic functional groups, such as amines.[5] A less basic molecule is less likely to be protonated at physiological pH, which can improve its ability to permeate cell membranes.
-
Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and even so-called "π-sulfur" interactions.[10][11] These subtle electronic effects can fine-tune the binding of a ligand to its receptor, leading to increased potency and selectivity.
-
Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[9][12] This effect is carefully balanced by medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine is a common tactic known as bioisosteric replacement.[6][13] This approach aims to retain the desired biological activity while improving the molecule's drug-like properties.
A Landmark Discovery: Celecoxib and the Dawn of Selective COX-2 Inhibition
The history of fluorinated pyrazoles is inextricably linked to one of the most significant breakthroughs in anti-inflammatory therapy: the development of Celecoxib (Celebrex®).[14] The story begins in the early 1990s with the discovery of two distinct cyclooxygenase (COX) isoforms.[14] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the gastrointestinal lining, while COX-2 was found to be inducible and highly expressed at sites of inflammation.
This discovery presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide powerful anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[14] A team at G.D. Searle & Company, led by John Talley, embarked on a mission to find such a molecule.[15]
Their research culminated in the identification of a 1,5-diarylpyrazole scaffold. A key feature of their lead compound, which would become Celecoxib, was the presence of a trifluoromethyl (CF₃) group on the pyrazole ring.[14] This fluorinated moiety was critical for several reasons:
-
Potency and Selectivity: The CF₃ group contributed significantly to the molecule's high affinity and selectivity for the COX-2 enzyme's active site.
-
Chemical Stability: The electron-withdrawing nature of the CF₃ group enhanced the stability of the pyrazole core.
-
Favorable ADME Properties: The fluorinated group helped to confer the drug with good oral bioavailability and a suitable pharmacokinetic profile.
Celecoxib was approved by the FDA on December 31, 1998, validating the therapeutic potential of selective COX-2 inhibition and cementing the role of fluorinated pyrazoles in modern medicinal chemistry.[16][17]
Synthesis of Fluorinated Pyrazoles: A Technical Workflow
The most fundamental and widely used method for synthesizing 1,3,5-trisubstituted pyrazoles, including fluorinated variants like Celecoxib, is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][18] The primary challenge in this reaction is often controlling the regioselectivity to obtain the desired isomer.[17]
Experimental Protocol: Synthesis of Celecoxib
The synthesis of Celecoxib provides a quintessential example of this methodology, typically proceeding in two main steps.[16][17]
Step 1: Claisen Condensation to form the Fluorinated β-Diketone
This step involves the formation of the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Reaction Setup: A solution of 4'-methylacetophenone is added to a strong base, such as sodium methoxide or sodium bis(trimethylsilyl)amide, in an appropriate aprotic solvent (e.g., methyl tert-butyl ether) under an inert atmosphere (e.g., nitrogen).
-
Acylation: Ethyl trifluoroacetate is added dropwise to the reaction mixture. The mixture is stirred at room temperature or gentle heat to drive the Claisen condensation to completion.
-
Workup: The reaction is quenched by the addition of aqueous acid (e.g., 3N HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude 1,3-dione can be purified by recrystallization (e.g., from isooctane) or used directly in the next step.[17]
Step 2: Cyclocondensation to form the Pyrazole Ring
The fluorinated β-diketone is then cyclized with the appropriate hydrazine to form the final pyrazole core.
-
Reaction Setup: The purified 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is dissolved in a suitable solvent, typically ethanol.
-
Hydrazine Addition: 4-Sulfonamidophenylhydrazine hydrochloride is added to the solution.
-
Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).[14]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude Celecoxib is then purified by recrystallization from a solvent system like ethyl acetate/heptane to yield the final product with high purity.[14][16]
Structure-Activity Relationships (SAR) and Broader Applications
The success of Celecoxib catalyzed an explosion of interest in fluorinated pyrazoles, with researchers exploring their potential across a vast array of therapeutic areas.[19][20] The popularity of this scaffold has grown exponentially since the early 1990s.[20][21] Structure-activity relationship (SAR) studies have revealed how the nature and position of fluorine-containing substituents can be systematically tuned to optimize biological activity.
For instance, research into novel treatments for Alzheimer's disease has identified a series of pyrazole-5-fluorosulfate derivatives as selective inhibitors of butyrylcholinesterase (BuChE).[11] In this series, the fluorosulfate group was found to enhance binding affinity through a π-sulfur interaction within the enzyme's active site, and the substituents at other positions on the pyrazole ring could be modified to fine-tune potency and selectivity.[11][22]
Fluorinated pyrazoles have also shown significant promise as:
-
Antifungal and Antibacterial Agents: The incorporation of fluorine can enhance the antimicrobial potency of pyrazole-based compounds.[3][23]
-
Agrochemicals: Fluoro-substituted phenylpyrazoles have been developed as potent insecticides and herbicides.[23]
-
Oncology Agents: Numerous pyrazole derivatives are being investigated as inhibitors of kinases and other targets relevant to cancer.[4]
-
CNS Disorders: The ability of fluorine to improve blood-brain barrier penetration has made fluorinated pyrazoles attractive candidates for treating central nervous system disorders.[24]
| Compound Class/Example | Therapeutic Area | Role of Fluorine Moiety | Reference(s) |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Enhances potency, selectivity, and metabolic stability. | [14],[15] |
| Pyrazole-5-fluorosulfates | Alzheimer's Disease (BuChE Inhibitor) | Increases binding affinity via π-sulfur interactions. | [11],[22] |
| Fluoro-substituted Phenylpyrazoles | Agrochemicals (Insecticides) | Improves inhibitory effects and environmental stability. | [23] |
| Fluorinated Pyrazole Aldehydes | Antifungal | Enhances activity against phytopathogenic fungi. | [23] |
| [¹⁸F]-labeled Pyrazol-4-yl-pyridines | PET Imaging (M₄ Receptor) | Acts as a radiotracer for in vivo imaging. | [24] |
Conclusion and Future Outlook
The fusion of the pyrazole scaffold with fluorine chemistry represents a powerful and enduring strategy in drug discovery. From the landmark development of Celecoxib to the ongoing exploration of novel agents for neurodegenerative diseases and infectious agents, fluorinated pyrazoles have consistently proven their value. The journey has been driven by a deep understanding of how the unique properties of fluorine can be harnessed to solve complex medicinal chemistry challenges—improving potency, selectivity, and pharmacokinetic profiles.
Looking ahead, the field will continue to evolve. The development of more sophisticated and selective fluorination methodologies will allow for even more precise tuning of molecular properties.[25] As our understanding of disease biology deepens, the versatile and highly adaptable fluorinated pyrazole core will undoubtedly serve as the foundation for the next generation of innovative therapeutics.
References
- Benchchem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. (2026).
- Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhou, Y., et al. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- Ilic, Z., et al. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC.
- Al-Horani, R. A. (n.d.). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PMC.
- Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms.
- Gao, Y., et al. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
- Scite.ai. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.
- MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
- New Drug Approvals. (2013). CELECOXIB.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Bi, H., et al. (n.d.). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- Taylor & Francis Online. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease.
- ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric.
- Wikipedia. (n.d.). Celecoxib.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Taylor & Francis. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.).
- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect.
- Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery.
- ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
- 22. tandfonline.com [tandfonline.com]
- 23. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of Phenyl-Methyl Pyrazoles from 1,3-Diketones
Focus Molecule: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole and its Analogs Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile binding capabilities.[1][2][3] The introduction of a fluorinated phenyl group at the N1 position, as seen in 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, further enhances its therapeutic potential. Fluorine substitution is a well-established strategy to improve pharmacokinetic profiles by increasing metabolic stability, modulating lipophilicity, and enhancing binding affinity to biological targets.[4] This application note provides a comprehensive guide to the synthesis of this valuable scaffold using the classic and robust Knorr pyrazole synthesis, starting from 1,3-dicarbonyl compounds. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer expert insights into optimizing the reaction for high yield and purity.
The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
The most direct and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process first reported by Ludwig Knorr in 1883.[5][6][7] This reaction, often acid-catalyzed, proceeds through a series of well-defined steps involving nucleophilic attack and dehydration.
The overall transformation is as follows:
The mechanism involves two sequential nucleophilic attacks and dehydrations:
-
Initial Attack & Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH₂) of the 2-fluorophenylhydrazine attacks one of the carbonyl carbons of the 1,3-diketone.[8] This is often the rate-determining step. Following proton transfer, a molecule of water is eliminated to form a stable hydrazone intermediate.
-
Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate (a pyrazoline derivative).
-
Dehydration to Pyrazole: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazole ring.[9]
The diagram below illustrates this mechanistic pathway.
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
A Note on Regioselectivity: The target molecule, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, is derived from an unsymmetrical 1,3-diketone. For this guide's protocol, we will focus on the reaction with acetylacetone (2,4-pentanedione), a symmetrical diketone, which is highly common and robust. This reaction yields the closely related analog, 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole . The principles and procedures outlined are directly adaptable for unsymmetrical diketones, though researchers should be aware that such reactions can potentially yield a mixture of two regioisomers, requiring careful analysis and purification.[5]
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis via the cyclocondensation of 2-fluorophenylhydrazine hydrochloride with acetylacetone.
Materials and Reagents
| Reagent | CAS Number | M.W. | Typical Purity | Notes |
| 2-Fluorophenylhydrazine hydrochloride | 2924-15-4 | 160.60 | >98% | Corrosive, toxic. Handle with care. |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | >99% | Flammable liquid. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | >99.5% | Solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | >99.7% | Optional catalyst. Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | For neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | Drying agent. |
Step-by-Step Methodology
The following workflow outlines the key stages of the synthesis, from reaction setup to purification of the final product.
Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenylhydrazine hydrochloride (8.03 g, 50 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is mostly dissolved. A gentle warming to 40°C can aid dissolution.
-
Reactant Addition: To the stirred solution, add acetylacetone (5.5 mL, 5.51 g, 55 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Expected Results and Discussion
Quantitative Data Summary
The described protocol typically affords the product in good to excellent yields. The table below summarizes the expected outcome.
| Parameter | Expected Value | Notes |
| Reactant Scale | 50 mmol | The protocol is scalable.[11][12] |
| Typical Yield | 75-90% | Yield is dependent on reaction time and purification efficiency. |
| Product Form | White to off-white solid or pale yellow oil. | |
| Purity | >98% (after purification) | Assessed by ¹H NMR and LC-MS. |
| Regioselectivity | N/A (Symmetrical Diketone) | The use of acetylacetone precludes regioisomer formation. When using unsymmetrical diketones, the choice of solvent (e.g., fluorinated alcohols) can dramatically improve regioselectivity toward a single isomer.[5] |
Key Scientific Insights & Troubleshooting
-
Choice of Hydrazine Salt: While freebase hydrazines can be used, the hydrochloride salt is often more stable, easier to handle, and commercially available. The reaction proceeds effectively even without the addition of a strong acid catalyst, as the salt itself can provide a sufficiently acidic medium upon dissolution.
-
Solvent Selection: Ethanol is a standard, effective solvent for this condensation.[5] However, for challenging substrates or to improve regioselectivity with unsymmetrical diketones, alternative solvents should be considered. Aprotic dipolar solvents like N,N-dimethylacetamide have been shown to give good results.[5] Furthermore, studies have demonstrated that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity.
-
Temperature and Reaction Time: Refluxing is necessary to drive the dehydration steps to completion. Insufficient heating or time may lead to incomplete conversion and the presence of the hydrazone intermediate. Monitoring by TLC is crucial for optimization.
-
Purification Strategy: While recrystallization can be effective if the crude product is highly pure, column chromatography is the most reliable method for removing non-polar impurities and any potential side products, ensuring a final product suitable for downstream applications in drug development.
Conclusion
The Knorr pyrazole synthesis remains a highly efficient and reliable method for accessing key heterocyclic scaffolds like 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this protocol for a wide range of substrates. The resulting fluorinated pyrazoles are valuable intermediates, serving as critical building blocks in the discovery of novel therapeutics and advanced agrochemicals.[13][14]
References
-
Jasim, H. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6689. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]
-
Neochim, C.-A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1024-1061. Available at: [Link]
-
Thieme Group. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme E-Books & E-Journals. Available at: [Link]
-
Filo. (2025). Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione. Filo. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. Available at: [Link]
-
Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Neochim-Westermann/d72491a6722d3d993952f01f202275f106f345c2]([Link]
-
ResearchGate. (2025). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Costantino, U., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(20), 7439-7444. Available at: [Link]
-
Găină, A.-M., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Cobalt(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Academy of Sciences. Available at: [Link]
-
Name-Reaction.com. (2026). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. ResearchGate. Available at: [Link]
-
Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 127-137. Available at: [Link]
-
Scientific Research Publishing. (2014). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scientific Research Publishing. Available at: [Link]
-
Găină, A.-M., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The schematic for synthesis of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Kumar, K., & Goyal, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 72-77. Available at: [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione .. [askfilo.com]
- 9. name-reaction.com [name-reaction.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Use of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole in Modern Drug Discovery
Preamble: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in pharmaceutical development.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone in the design of targeted therapeutics.[4] The versatility of the pyrazole ring is exemplified by its presence in a wide array of FDA-approved drugs, from the blockbuster anti-inflammatory agent Celecoxib to kinase inhibitors used in oncology.[1][4]
This guide focuses on a specific, highly functionalized intermediate: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole . The strategic placement of a 2-fluorophenyl group at the N1 position introduces conformational constraints and modulates electronic properties, offering medicinal chemists a powerful tool to fine-tune a drug candidate's selectivity and pharmacokinetic profile. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions with target proteins.
These application notes will provide a detailed framework for utilizing this intermediate, explaining the chemical rationale behind its synthesis and application, and offering robust protocols for its incorporation into complex molecular architectures.
Physicochemical & Handling Profile
Proper characterization and handling are prerequisites for successful synthesis. The data below is for a closely related analogue, 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which serves as a reliable proxy for understanding the general characteristics of this compound class.
| Property | Value | Rationale & Implications |
| CAS Number | 618092-40-3[5] | For unambiguous identification and procurement. |
| Molecular Formula | C₁₁H₉FN₂O₂ | Base formula for calculating molar quantities. |
| Molecular Weight | 220.2 g/mol [5] | Critical for accurate reagent measurement. |
| Appearance | White to off-white powder[5] | Visual confirmation of material quality. Deviations may indicate impurities. |
| Melting Point | 176-182 °C[5] | A sharp melting range indicates high purity. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). | Guides solvent selection for reactions and purification. |
| Storage | Store at 0-8°C under an inert atmosphere.[5] | Protects from degradation due to moisture, air, or light. |
Core Application: Synthesis of Diarylpyrazole Scaffolds via Palladium-Catalyzed Cross-Coupling
The primary utility of an intermediate like 1-(2-fluorophenyl)-5-methyl-1H-pyrazole is to serve as a foundational building block. To create a more complex, drug-like molecule, it must be coupled with other fragments. A common and powerful method is palladium-catalyzed cross-coupling. The following protocol details a representative Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.
Protocol 1: Suzuki-Miyaura Coupling for Diarylpyrazole Synthesis
This protocol describes the coupling of a halogenated 1-(2-fluorophenyl)-5-methyl-1H-pyrazole with a boronic acid partner.
Causality and Experimental Rationale:
-
Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) that forms the new carbon-carbon bond.
-
Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid in the transmetalation step. Cesium carbonate is often more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water is crucial for dissolving the base and facilitating the catalytic cycle.
-
Inert Atmosphere: The reaction must be run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 4-bromo-1-(2-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting the Vessel: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction should be approximately 0.1 M in the pyrazole starting material.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up and Extraction:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylpyrazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
Illustrative Application: Synthesis of Celecoxib (A 1,5-Diarylpyrazole COX-2 Inhibitor)
To provide a concrete, field-proven example of pyrazole synthesis in the pharmaceutical industry, the following section details the established synthesis of Celecoxib.[6] While this pathway does not use 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, it is the archetypal synthesis for this class of anti-inflammatory drugs and demonstrates the core chemical logic.[7][8][9] The key reaction is a regioselective condensation to form the pyrazole ring.
Protocol 2: Synthesis of Celecoxib via Paal-Knorr Condensation
Causality and Experimental Rationale:
-
Step 1: Claisen Condensation. This step forms the crucial 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[6][9][10] A strong base (sodium methoxide) deprotonates the methyl group of 4-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of an ethyl trifluoroacetate.[6][10]
-
Step 2: Paal-Knorr Pyrazole Synthesis. The 1,3-dicarbonyl intermediate reacts with 4-sulfonamidophenyl hydrazine hydrochloride.[7][8] The hydrazine first condenses with one of the carbonyl groups to form a hydrazone, which then undergoes an intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. The reaction is often run in an alcohol solvent like ethanol, and heating accelerates the condensation and cyclization steps.[6]
Synthetic Pathway Diagram
Caption: Synthetic pathway for the COX-2 inhibitor Celecoxib.
Step-by-Step Methodology:
Part A: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione [6][10]
-
Setup: Charge a nitrogen-purged reactor with toluene (250 ml), 4-methylacetophenone (50 g, 0.373 mol), and a 30% solution of sodium methoxide in methanol (80.6 g, 0.447 mol).
-
Reagent Addition: Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the stirred mixture at a temperature of 25-30 °C.
-
Reaction: Heat the reaction mass to 55-60 °C and maintain for approximately 4 hours, or until reaction completion is confirmed by TLC.
-
Quench & Isolate: Cool the mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 ml). Separate the layers and concentrate the organic layer under reduced pressure to obtain the dione intermediate as an oily mass. This crude product is often used directly in the next step without further purification.[10]
Part B: Synthesis of Celecoxib [6]
-
Setup: In a new flask, dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from Part A in absolute ethanol.
-
Reagent Addition: Add 4-sulfonamidophenyl hydrazine hydrochloride (1.0-1.1 eq relative to the dione) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) under an argon or nitrogen atmosphere for 24 hours.
-
Crystallization & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Filtration and Purification: Filter the resulting solid precipitate, wash with cold ethanol and water, and dry under vacuum. The crude Celecoxib can be further purified by recrystallization from a suitable solvent system, such as toluene or an isopropanol/water mixture, to yield the final product with high purity.[7][8]
Quality Control and Analytical Methods
Ensuring the identity, purity, and quality of the intermediate and the final active pharmaceutical ingredient (API) is non-negotiable.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure by showing characteristic shifts and coupling constants for the pyrazole core, fluorophenyl group, and other substituents. |
| HPLC | Purity Assessment | Determines the purity of the compound, typically aiming for >98%. Also used to detect and quantify regioisomers or other process-related impurities.[7] |
| Mass Spectrometry | Molecular Weight Verification | Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition. |
| FT-IR | Functional Group Analysis | Identifies key functional groups (e.g., C-F stretch, C=N of pyrazole, S=O of sulfonamide) present in the molecule. |
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reaction | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use freshly opened or purified solvents; Ensure thorough degassing of solvents; Use a glovebox for catalyst addition; Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of Regioisomers in Pyrazole Synthesis | Reaction conditions favoring the undesired isomer. | The condensation of an unsymmetrical 1,3-dione with a substituted hydrazine can produce two regioisomers. Control of pH and solvent can influence selectivity. An acidic medium generally favors the desired isomer in Celecoxib synthesis.[7] |
| Incomplete Reaction | Insufficient reaction time or temperature; Steric hindrance from substrates. | Increase reaction temperature or time; Screen more active catalysts or ligands (e.g., Buchwald ligands for cross-coupling). |
| Difficult Purification | Co-eluting impurities; Product instability on silica gel. | Use a different stationary phase (e.g., alumina, C18 reverse phase); Consider purification by crystallization; Convert the product to a salt for easier handling and purification. |
References
- WO2010095024A2 - An improved process for the preparation of celecoxib - Google P
- US7919633B2 - Process for preparation of celecoxib - Google P
- CN102391184A - Synthesis method of celecoxib - Google P
-
CELECOXIB | New Drug Approvals. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. [Link]
-
Novel method for preparing celecoxib - Patent CN-103242233-B - PubChem. [Link]
- CN103242233A - Novel method for preparing celecoxib - Google P
-
Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Semantic Scholar. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 10. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]
Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of Pyrazole Derivatives
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation
This guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals engaged in the anti-inflammatory screening of novel pyrazole derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade.
Part 1: In Vitro Screening Cascade: From Enzyme Inhibition to Cellular Responses
The initial phase of screening focuses on cell-free and cell-based assays to determine the direct inhibitory effects of the pyrazole derivatives on key inflammatory targets and pathways.
Cyclooxygenase (COX) Inhibition Assays: The Primary Target
Principle: These assays measure the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically monitored by the oxidation of a chromogenic substrate.
Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay [9]
-
Reagent Preparation:
-
Prepare assay buffer, heme, and purified ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).[9]
-
Dissolve pyrazole derivatives and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute to desired concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound dilution.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time (typically 10-15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).[7]
-
Table 1: Interpreting COX Inhibition Data
| Parameter | Interpretation | Significance for Drug Development |
| Low IC50 (COX-2) | High potency against the target inflammatory enzyme.[5] | Desirable for effective anti-inflammatory activity. |
| High IC50 (COX-1) | Low potency against the constitutive "housekeeping" enzyme. | Reduced risk of gastrointestinal side effects. |
| High Selectivity Index (SI) | Preferential inhibition of COX-2 over COX-1.[7] | A key indicator of a potentially safer anti-inflammatory drug. |
Causality Behind Experimental Choices:
-
Ovine COX: Ovine COX is often used due to its high homology with the human enzyme and its commercial availability in purified, active forms.
-
Colorimetric Detection: This method provides a high-throughput and cost-effective way to screen a large number of compounds.
Lipoxygenase (LOX) Inhibition Assays: Exploring a Dual-Inhibition Strategy
Some pyrazole derivatives may also exhibit inhibitory activity against lipoxygenases (LOX), enzymes involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[3] Compounds that inhibit both COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity.
Principle: This assay measures the ability of a test compound to inhibit the activity of a purified LOX enzyme (e.g., soybean 5-LOX) by monitoring the formation of a conjugated diene from a fatty acid substrate (e.g., linoleic acid) spectrophotometrically.
Protocol: Soybean Lipoxygenase Inhibition Assay [10]
-
Reagent Preparation:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid.
-
Dissolve pyrazole derivatives and a reference inhibitor (e.g., Zileuton) in a suitable solvent.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the enzyme solution, buffer, and the test compound.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value as described for the COX assay.
-
Cellular Anti-inflammatory Assays: Assessing Effects in a Biological Context
Moving from isolated enzymes to a cellular environment provides a more physiologically relevant assessment of a compound's anti-inflammatory potential.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11] This assay evaluates the ability of pyrazole derivatives to suppress this cytokine storm.
Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages [7][12]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[12]
-
-
Cell Stimulation:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Visualization of the Inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory cytokine signaling pathway.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo models to evaluate their anti-inflammatory efficacy, pharmacokinetic properties, and safety in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents: An Acute Inflammation Model
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[16]
Protocol: Carrageenan-Induced Paw Edema in Rats [9][14]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week under standard laboratory conditions.[9]
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole derivative.
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 1 hour) before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[14]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each treated group relative to the vehicle control group.
-
Table 2: Sample Data from Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) |
| Vehicle Control | - | 65 ± 5.2 | - |
| Indomethacin | 10 | 28 ± 3.1 | 56.9 |
| Pyrazole Derivative X | 25 | 45 ± 4.5 | 30.8 |
| Pyrazole Derivative X | 50 | 32 ± 3.8 | 50.8 |
| Pyrazole Derivative X | 100 | 25 ± 2.9 | 61.5 |
Experimental Workflow for In Vivo Screening
Caption: Workflow for the carrageenan-induced paw edema model.
Adjuvant-Induced Arthritis in Rats: A Chronic Inflammation Model
For compounds showing significant activity in acute models, evaluation in a chronic inflammatory model, such as adjuvant-induced arthritis (AIA), is warranted. This model shares several pathological features with human rheumatoid arthritis.[17][18]
Principle: A single injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic, T-cell-mediated autoimmune response resulting in chronic, progressive polyarthritis.[17][19]
Protocol: Adjuvant-Induced Arthritis in Rats [17][18][19]
-
Animal and Adjuvant Preparation:
-
Induction of Arthritis:
-
Treatment Regimen:
-
Initiate treatment with the pyrazole derivative either prophylactically (from day 0) or therapeutically (after the onset of clinical signs, typically around day 10-12).
-
-
Assessment of Arthritis:
-
Monitor body weight and clinical signs of arthritis daily.
-
Score the severity of arthritis in each paw based on a scale of 0-4, considering erythema and swelling.[20]
-
Measure the paw volume or thickness using a plethysmometer or calipers.
-
-
Terminal Analysis (e.g., on day 21 or 28):
-
Collect blood for analysis of inflammatory biomarkers (e.g., cytokines, C-reactive protein).
-
Perform histological analysis of the joints to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Causality Behind Experimental Choices:
-
CFA: The mycobacterial components in CFA trigger a persistent immune response that mimics the chronic inflammation seen in rheumatoid arthritis.
-
Arthritis Scoring: A standardized scoring system provides a semi-quantitative measure of disease severity, allowing for objective comparison between treatment groups.
Part 3: Data Interpretation and Candidate Selection
A successful anti-inflammatory screening cascade integrates data from both in vitro and in vivo studies to identify promising lead candidates. A desirable pyrazole derivative will exhibit:
-
Potent and selective inhibition of COX-2.
-
Significant suppression of pro-inflammatory cytokine release in cellular assays.
-
Robust efficacy in both acute and chronic in vivo models of inflammation.
-
A favorable safety profile, particularly with regard to gastrointestinal effects.
Conclusion
This comprehensive guide provides a robust framework for the anti-inflammatory screening of pyrazole derivatives. By understanding the scientific principles behind each assay and adhering to detailed, validated protocols, researchers can effectively identify and characterize novel pyrazole-based anti-inflammatory agents with the potential for further preclinical and clinical development.
References
-
Gerokonstantis, D. T., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2547. Available at: [Link]
-
Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]
-
Chondrex, Inc. Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]
-
Gautam, M. K., et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. Available at: [Link]
-
Chondrex, Inc. Adjuvant-Induced Arthritis Model. Available at: [Link]
-
Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments, (161), e61539. Available at: [Link]
-
Winter, C. A., et al. (1962). Carrageenan-induced paw edema assay. Bio-protocol, 2(7), e27. Available at: [Link]
-
Al-Ostath, A., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 30(5), 1084. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 407-417. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
ResearchGate. Structure of some selective COX-2 inhibitors and target compounds (1–3). Available at: [Link]
-
El-Sayed, M. A. A., et al. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry, 39(4), 365-373. Available at: [Link]
-
Gomaa, H. A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(41), 28941-28961. Available at: [Link]
-
Scaife, P. J., et al. (2012). Development of a new humanized mouse model to study acute inflammatory arthritis. Arthritis Research & Therapy, 14(5), R203. Available at: [Link]
-
ResearchGate. Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... Available at: [Link]
-
Bentham Science. Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Available at: [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available at: [Link]
-
Mathew, L., et al. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135. Available at: [Link]
-
Almansour, A. I., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(5), 557-563. Available at: [Link]
-
Sharma, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17741-17765. Available at: [Link]
-
Kumar, V., et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 266-274. Available at: [Link]
-
El-Gamal, M. I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 18(7), 996. Available at: [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. Available at: [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 602, 115-121. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1084. Available at: [Link]
-
Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 195-214. Available at: [Link]
-
ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 21(1), 1-13. Available at: [Link]
-
Preprints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
Patel, R., et al. (2018). SYNTHESIS, CHARACTERIZATION AND SCREENING OF PYRAZOLINE DERIVATIVES FOR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 9(6), 2415-2423. Available at: [Link]
-
Kumar, S., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 282-288. Available at: [Link]
-
Charles River Laboratories. LPS-Induced Cytokine Release Model. Available at: [Link]
-
Creative Biolabs. LPS-induced Cytokine Release Model Development Service. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. inotiv.com [inotiv.com]
- 17. chondrex.com [chondrex.com]
- 18. maokangbio.com [maokangbio.com]
- 19. Adjuvant-Induced Arthritis Model [chondrex.com]
- 20. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Introduction: The Central Role of N-Arylpyrazoles in Modern Chemistry
An In-Depth Technical Guide to the N-Arylation of Pyrazoles: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The N-arylpyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence is due to the unique electronic properties and the structural rigidity it imparts to molecules, making it a "privileged structure" in drug design. Compounds incorporating this moiety exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of N-arylpyrazoles—a process known as N-arylation—is of paramount importance.[3]
This guide provides a comprehensive overview of the most robust and widely employed experimental procedures for the N-arylation of pyrazoles. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale behind critical experimental choices. We will explore the nuances of the two leading catalytic systems, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, offering detailed protocols, troubleshooting insights, and a comparative analysis to guide your synthetic strategy.[4]
Strategic Decisions in N-Arylation: A Comparative Overview
The choice of an N-arylation method is a critical decision dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.[4] While numerous methods exist, the Ullmann and Buchwald-Hartwig reactions represent the most powerful and versatile tools in the synthetic chemist's arsenal.
| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder)[5][6] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[7][8] |
| Ligands | Diamines, 1,10-phenanthrolines, L-proline[5][6][9] | Bulky, electron-rich phosphines (e.g., XPhos, tBuBrettPhos)[7][10] |
| Base | Moderate inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5][11] | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)[8][12] |
| Temperature | Typically high (100-150 °C), though modern systems allow for milder conditions.[4][5] | Often milder, with some reactions proceeding at room temperature.[13] |
| Cost | Generally lower cost due to the abundance of copper.[4] | Higher cost associated with palladium and specialized phosphine ligands.[14] |
| Advantages | Cost-effective, robust for specific substrates, less sensitive to air in some setups.[4] | Exceptional functional group tolerance, broad substrate scope, high yields, milder conditions.[4][8] |
| Limitations | Often requires higher temperatures, can have limited functional group tolerance, and may require stoichiometric copper in older protocols.[4] | Catalyst/ligand cost, sensitivity to air and moisture, potential for side reactions like β-hydride elimination with certain substrates.[8] |
Mechanistic Underpinnings: The "Why" Behind the Protocols
Understanding the catalytic cycles is crucial for rational optimization and troubleshooting. Both reactions, while achieving the same C-N bond formation, proceed through distinct mechanistic pathways.
The Ullmann Condensation Catalytic Cycle
The modern Ullmann-type reaction is a ligand-accelerated process that typically involves a Cu(I)/Cu(III) cycle. The ligand, often a bidentate N-donor like 1,10-phenanthroline, plays a critical role in stabilizing the copper center and facilitating the key steps.[15]
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) to form a high-valent Cu(III) intermediate.
-
Pyrazole Coordination & Deprotonation: The pyrazole coordinates to the copper center. The base removes the N-H proton, forming a pyrazolate anion bound to the copper.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the pyrazolate reductively eliminate from the Cu(III) center, yielding the N-arylpyrazole product and regenerating the active Cu(I) catalyst.
The Buchwald-Hartwig Amination Catalytic Cycle
This palladium-catalyzed reaction relies on a Pd(0)/Pd(II) cycle. The bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Ligand/Anion Exchange: The base deprotonates the pyrazole, and the resulting pyrazolate anion displaces the halide on the palladium complex.
-
Reductive Elimination: The rate-determining step for many systems, where the C-N bond is formed, yielding the N-arylpyrazole product and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand facilitates this step.[10]
Detailed Experimental Protocols
The following protocols are robust, general procedures that can serve as a starting point for a wide range of substrates. All reactions should be performed using standard inert atmosphere techniques (e.g., Schlenk line or glovebox) with dry solvents unless otherwise noted.
Protocol 1: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol is adapted from a procedure utilizing copper(I) oxide and 1,10-phenanthroline, which offers improved yields and milder conditions compared to classical Ullmann reactions.[5]
Materials:
-
Pyrazole (1.0 equiv)
-
Aryl iodide or aryl bromide (1.05 equiv)
-
Copper(I) oxide (Cu₂O, 0.1-0.2 equiv)
-
1,10-Phenanthroline (0.2-0.4 equiv)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), finely ground and dried
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add the pyrazole, aryl halide, Cu₂O, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 110-150 °C.[5]
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite to remove the inorganic salts and copper catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylpyrazole.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol employs a modern, highly active catalyst system suitable for a broad range of aryl halides and pyrazoles, including those with sensitive functional groups.[7][8]
Materials:
-
Pyrazole (1.2 equiv)
-
Aryl chloride or triflate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or a suitable precatalyst like (tBuBrettPhos)Pd G3.
-
tBuBrettPhos ligand (2.5-6 mol%)[7]
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox: To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Remove the vial from the glovebox, add the pyrazole and the aryl halide.
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted N-Arylation
Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side product formation.[17][18] The following is a general adaptation for microwave synthesis.
Materials:
-
Same as for Protocol 1 or 2.
-
A suitable microwave-safe reaction vessel with a septum cap.
-
Solvent with a high boiling point and dielectric constant (e.g., DMF, NMP, or Dioxane).
Procedure:
-
In a microwave vial, combine the pyrazole, aryl halide, catalyst, ligand, and base.
-
Add the solvent and a magnetic stir bar.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: Temperature (e.g., 150 °C), Time (e.g., 10-30 minutes), and Power (use variable power with stirring).[17]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature (<50 °C) before opening.
-
Work-up and purify the product as described in the corresponding conventional heating protocol.
Workflow Visualization
Caption: A typical experimental workflow for N-arylation reactions.
Conclusion and Future Outlook
The N-arylation of pyrazoles is a mature yet continuously evolving field. While the Ullmann and Buchwald-Hartwig reactions remain the workhorses for constructing these vital C-N bonds, ongoing research is focused on developing more sustainable and efficient catalysts.[11][19] This includes using earth-abundant metals, designing more active and stable ligands, and performing reactions under even milder conditions, such as at room temperature or using visible-light photoredox catalysis.[20] The protocols and mechanistic insights provided in this guide offer a solid foundation for any researcher, scientist, or drug development professional seeking to synthesize N-arylpyrazoles, enabling the rapid and efficient development of novel molecules with significant potential.
References
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 14, 2026, from [Link]
-
Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Shaaban, M. R., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). PubMed. Retrieved February 14, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved February 14, 2026, from [Link]
-
Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A proposed mechanism for the synthesis of N‐arylpyrazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Retrieved February 14, 2026, from [Link]
-
Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. (n.d.). ODU Digital Commons. Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Retrieved February 14, 2026, from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved February 14, 2026, from [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Korean Chemical Society. Retrieved February 14, 2026, from [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved February 14, 2026, from [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). Ain Shams Engineering Journal. Retrieved February 14, 2026, from [Link]
-
Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]
-
Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). PubMed. Retrieved February 14, 2026, from [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]
-
Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic. Retrieved February 14, 2026, from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. entegris.com [entegris.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Troubleshooting & Optimization
purification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole by recrystallization
Topic: Purification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole by Recrystallization Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)
Subject: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 1250516-18-7)[1][2][3][4]
Welcome to the Purification Support Hub. This guide addresses the specific challenges of isolating high-purity 1-(2-fluorophenyl)-5-methyl-1H-pyrazole . Unlike simple recrystallizations, this scaffold presents a unique challenge: Regioisomeric Purity .[1][2][3]
The synthesis of N-aryl-5-methylpyrazoles typically involves the condensation of 2-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent.[1][2] This reaction kinetically favors the 5-methyl isomer but thermodynamically allows for the 3-methyl impurity.[1][2] Separation is critical because the biological activity of kinase inhibitors (a common application for this scaffold) is strictly regio-dependent.[1][2]
Part 1: Diagnostic & Decision Matrix
Before heating any solvent, you must diagnose the state of your crude material.[1][2][4][3] Use this decision matrix to select the correct protocol.
Workflow Diagram: Purification Strategy
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and isomeric ratio.
Part 2: Experimental Protocols
Protocol A: Standard Recrystallization (The IPA/Heptane System)
Best for: Crude solids with >90% regioisomeric purity.[1][2][4][3]
The Science: This molecule has a "Goldilocks" polarity—too soluble in pure ethanol, insoluble in pure hexane.[1][2][4][3] Isopropanol (IPA) provides the necessary dipole moment to dissolve the pyrazole at high temperatures, while heptane acts as an anti-solvent that forces ordered crystal packing upon cooling, excluding the slightly more polar 3-methyl isomer.[2][3]
Step-by-Step:
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Isopropanol (IPA) (approx. 3-4 mL per gram of solid).[1][2]
-
Heating: Heat to reflux (82°C). If the solid does not dissolve completely, add IPA in 1 mL increments.[1][2][3] Do not exceed 10 mL/g.
-
Clarification (Optional): If the solution is dark orange/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through a Celite pad.
-
Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.[1][2][3]
-
Re-solubilization: Add just enough hot IPA (drops) to clear the solution again.[1][2][3]
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature undisturbed (stirring induces rapid precipitation of impurities).[1][2][3]
-
Deep Cooling: Once at RT, place in a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
Isolation: Filter the white needles/prisms.[1][2] Wash with cold Heptane.[1][2]
Protocol B: The "Salt Formation" Method (Chemical Purification)
Best for: Oily crudes or mixtures with significant 3-methyl isomer (>10%).[1][2][4]
The Science: The 5-methyl isomer is sterically hindered by the 1-(2-fluorophenyl) group.[1][2] This steric clash slightly alters the basicity of the pyrazole nitrogen compared to the 3-methyl isomer.[2] By forming a hydrochloride salt, we change the physical properties entirely, allowing the target molecule to crystallize while the impurities remain in the mother liquor.[2][3]
Step-by-Step:
-
Dissolution: Dissolve crude oil/solid in Diethyl Ether or MTBE (10 mL/g).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Precipitation: The pyrazole-HCl salt will precipitate immediately as a white/off-white solid.[1][2]
-
Filtration: Filter the salt and wash efficiently with ether to remove non-basic impurities and the other regioisomer (which often forms a more soluble salt or remains free base depending on pKa nuances).[1][2][4][3]
-
Free-Basing (Recovery): Suspend the salt in water.[1][2][4] Adjust pH to ~9-10 with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2]
-
Final Polish: Evaporate the Ethyl Acetate. The resulting solid should now be pure enough for Protocol A if optical perfection is required.[1][2]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Diagnosis: This is common for fluorinated N-aryl pyrazoles.[1][2] The melting point is likely suppressed by impurities (the "eutectic effect").[1][2][3] The Fix:
-
Reheat the mixture to redissolve the oil.
-
Seed it: You must have a seed crystal.[1][2][4] If you don't have one, take a drop of the oil on a glass slide, let it evaporate, and scratch it with a spatula until it turns white.[2][3] Use this dust to seed the main solution at ~35°C.[1][2]
-
Slow down: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly. Rapid cooling traps solvent, creating oils.[1][2][3]
Q2: How do I definitively distinguish the 5-methyl from the 3-methyl isomer?
Expert Insight: Do not rely solely on LCMS (mass is identical).
-
1H NMR (NOE): This is the gold standard.[1][2][4][3] Irradiate the Methyl group signal (~2.1-2.3 ppm).[1][2]
-
19F NMR: The fluorine shift often differs by 1-2 ppm between isomers due to the proximity of the methyl group in the 5-position.[1][2]
Q3: The crystals are slightly yellow. Is this acceptable?
Analysis: Yellowing usually indicates trace oxidation of unreacted aryl-hydrazine or oligomerization.[1][2] The Fix:
-
For Crystallography: Recrystallize again using Protocol A, but include a Sodium Metabisulfite wash during the workup phase (before crystallization) to reduce oxidized hydrazine species.[1][2][3]
Part 4: Data Summary & Properties[1][2][3][4]
| Property | Value / Observation | Notes |
| Target Structure | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole | Sterically congested at N1-C5 bond.[1][2] |
| Typical Impurity | 1-(2-fluorophenyl)-3-methyl-1H-pyrazole | Thermodynamically stable regioisomer.[1][2] |
| Solubility Profile | Soluble: MeOH, EtOH, DCM, EtOAcInsoluble: Water, Hexane | Moderate lipophilicity (LogP ~2.3).[1][2][4][3] |
| Recryst. Solvent | IPA / Heptane (1:3 ratio typical) | Best balance of yield vs. purity.[1][2][3] |
| Melting Point | Est. 50-80°C (Broad if impure) | Sharpens significantly after salt purification.[1][2][4] |
References
-
Regioselectivity in Pyrazole Synthesis
-
Purification by Acid Salt Formation
-
General Recrystallization Solvents for Aryl-Pyrazoles
-
Physicochemical Properties (Proxy Data)
Sources
Technical Support Center: Improving Yield in Pyrazole Cyclocondensation Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclocondensation synthesis of pyrazoles. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, making their efficient synthesis a primary concern.[1][2] This resource provides in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
The Knorr pyrazole synthesis and its variations are the most widely used methods.[3][4][5] This typically involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7]
Q2: What are the primary challenges encountered in pyrazole synthesis?
Common challenges include low yields, the formation of regioisomeric mixtures when using unsymmetrical starting materials, and slow reaction rates.[8][9] Conventional methods can sometimes result in yields below 70%.[8]
Q3: How does the choice of solvent affect the reaction?
Solvent selection is critical as it can significantly influence the reaction rate, yield, and regioselectivity.[8][9] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have shown to provide better results in certain cases.[8][10]
Q4: Can reaction temperature impact the yield?
Yes, temperature is a crucial parameter. Optimizing the reaction temperature can improve product formation. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[8][11]
Q5: What is regioselectivity and why is it important in pyrazole synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over another.[9] When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomeric pyrazoles can be formed.[9][12] Controlling regioselectivity is vital as different isomers can exhibit distinct biological activities.[9]
Troubleshooting Guide: Low or No Product Yield
Low or non-existent yield is a frequent issue in pyrazole synthesis. The following guide provides a systematic approach to diagnose and resolve this problem.
Issue 1: Poor Solubility of Starting Materials
Causality: If the 1,3-dicarbonyl compound and the hydrazine derivative have poor solubility in the chosen solvent, the reaction rate will be severely hindered.[8] For the reaction to proceed efficiently, both reactants must be fully dissolved.
Troubleshooting Steps:
-
Visual Inspection: Ensure that your starting materials are completely dissolved at the reaction temperature.
-
Solvent Screening: If solubility is an issue, perform a small-scale solvent screening experiment. Test a range of solvents with varying polarities.[8]
-
Temperature Adjustment: Gently warming the mixture can sometimes improve solubility. However, be cautious not to exceed the decomposition temperature of your reactants.
Issue 2: Suboptimal Reaction Conditions
Causality: The kinetics of the cyclocondensation are highly dependent on factors such as temperature, reaction time, and the presence of a catalyst.
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish, a higher temperature may be required.[8] If your current solvent has a low boiling point, consider switching to a higher-boiling solvent like toluene or xylene.[8] Conversely, if you observe product degradation, lowering the temperature is advisable.[11]
-
Catalyst Choice: The Knorr synthesis is often acid-catalyzed.[3][14][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved yields.[17][18] This is due to the efficient and direct heating of the reaction mixture.[17]
Issue 3: Competing Side Reactions
Causality: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole. A common side reaction is the acid-catalyzed self-condensation of the 1,3-dicarbonyl compound to form a furan derivative, a known issue in the related Paal-Knorr synthesis.[11]
Troubleshooting Steps:
-
pH Control: Carefully control the acidity of the reaction medium. Excessively strong acids can promote furan formation.[11]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting materials are consumed to prevent further degradation or side reactions.[11]
Logical Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 14. name-reaction.com [name-reaction.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole
Current Status: Operational Ticket Focus: Process Chemistry / Scale-Up Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Isomer Trap" in Pyrazole Synthesis
The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole (Target) is a classic exercise in regiochemical control. While the molecule appears simple, scaling it beyond the gram scale reveals a critical thermodynamic vs. kinetic battle.
The core reaction involves the condensation of (2-fluorophenyl)hydrazine with a C4-dicarbonyl equivalent (typically 4,4-dimethoxy-2-butanone).
The Problem: The reaction produces two isomers:
-
5-Methyl isomer (Target): Desired.
-
3-Methyl isomer (Impurity): Often forms in significant quantities (10–30%) if conditions are not tuned.
Separating these isomers via column chromatography is economically unviable at the kilogram scale. This guide provides the process engineering solutions to suppress the impurity upstream and purify without chromatography downstream .
Module 1: Regioselectivity Control (Upstream)
FAQ: Why is my reaction yielding 20% of the 3-methyl isomer?
Diagnosis: You are likely reacting the hydrazine directly with the acetal (4,4-dimethoxy-2-butanone) without controlling the electrophilicity of the carbonyls.
Technical Explanation:
Regioselectivity is dictated by which carbon the terminal nitrogen (
-
Path A (Desired): Attack at the Aldehyde (C1)
Leads to 5-Methyl . -
Path B (Undesired): Attack at the Ketone (C3)
Leads to 3-Methyl .
Aldehydes are naturally more reactive (electrophilic) than ketones. However, 4,4-dimethoxy-2-butanone is an acetal (masked aldehyde). In its protected form, the acetal is inert, leaving the ketone as the only available electrophile. If you mix reagents immediately, the hydrazine attacks the ketone, locking in the wrong isomer.
Protocol: The "Pre-Hydrolysis" Strategy
To force the reaction down Path A, you must unmask the aldehyde before the hydrazine sees it.
Step-by-Step Methodology:
-
Acetal Hydrolysis: Charge 4,4-dimethoxy-2-butanone into the reactor with water and catalytic HCl (0.1 eq). Stir at 20–25°C for 60 minutes.
-
Checkpoint: Monitor by TLC/GC. Ensure conversion to 3-oxobutanal (free aldehyde).
-
-
Temperature Control: Cool the hydrolyzed mixture to 0–5°C .
-
Reason: Low temperature favors the kinetic product (attack at the most reactive aldehyde site) over the thermodynamic product.
-
-
Hydrazine Addition: Add (2-fluorophenyl)hydrazine hydrochloride slowly as a solution (or solid portions) to the cold aldehyde mixture.
-
Critical: Do not add the aldehyde to the hydrazine. The excess hydrazine concentration promotes side reactions.
-
-
Cyclization: Allow to warm to room temperature, then heat to 60°C to drive dehydration/aromatization.
Visualizing the Pathway
Figure 1: Kinetic competition between the masked aldehyde and the ketone. Pre-hydrolysis is essential to unlock the aldehyde's reactivity.
Module 2: Purification (Downstream)
FAQ: How do I remove the 3-methyl isomer without chromatography?
Solution: Exploit the basicity difference between the isomers using Hydrohalic Salt Fractionation .
The Science: Pyrazole isomers often exhibit different pKa values and solubility profiles for their hydrochloride salts. The 5-methyl isomer (more sterically crowded near the N-aryl bond due to the ortho-fluorine and the 5-methyl group) often forms a less stable or more soluble salt compared to the 3-methyl isomer, or crystallizes in a different lattice.
Troubleshooting Table: Solvent Screening for Crystallization
| Solvent System | Observation | Suitability | Notes |
| Ethanol/Water (1:1) | Oiling out observed. | Low | Common issue with fluorinated aromatics. |
| Heptane/EtOAc (9:1) | Both isomers soluble. | Low | Good for extraction, bad for crystallization. |
| MTBE + HCl (gas) | Selective Precipitation | High | The HCl salt of the target often precipitates while impurities remain in mother liquor (or vice versa depending on specific lattice energy). |
| Isopropanol (IPA) | Good crystal growth. | Medium | Requires cooling to -10°C. |
Recommended Purification Protocol (Salt Break Method):
-
Dissolution: Dissolve the crude oil (mixture of isomers) in MTBE (Methyl tert-butyl ether) or Toluene (5 volumes).
-
Salt Formation: Bubble dry HCl gas or add HCl in dioxane (1.1 eq) at 0–10°C.
-
Filtration: A solid precipitate will form. Filter the solid.
-
Validation: Analyze the solid vs. the filtrate by HPLC.
-
Scenario A: If the solid is the 3-methyl impurity (common due to less steric hindrance allowing tighter packing), discard the solid and neutralize the filtrate to recover pure target.
-
Scenario B: If the solid is the Target , wash the cake with cold MTBE and free-base it.
-
-
Free-Basing: Suspend the desired salt in DCM, add saturated NaHCO3, separate layers, and concentrate.
Note: For many 1-aryl-5-methylpyrazoles, the 3-methyl isomer is more crystalline. This "reverse purification" (filtering off the trash) is highly efficient. [1]
Module 3: Process Safety & Genotoxicity
FAQ: What are the specific hazards of 2-fluorophenylhydrazine?
Critical Alert: Hydrazines are potent Potentially Genotoxic Impurities (PGIs) and sensitizers.
Safety Handling Guide:
-
Toxicity: 2-Fluorophenylhydrazine HCl is toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331) [2].
-
Decomposition: Hydrazine salts can decompose exothermically. Never heat the neat solid above 50°C.
-
PGI Control: Regulatory limits for hydrazine residues in final APIs are typically in the ppm range.
-
Scavenging: Use a "polishing" step with a scavenger resin (e.g., aldehyde-functionalized silica) or an oxidative wash (dilute bleach/NaOCl) to destroy trace hydrazine in waste streams. Do not use bleach on the product stream (it will chlorinate the pyrazole ring).
-
Visualizing the Safety Workflow
Figure 2: Safety containment workflow for handling hydrazine precursors.
References
-
Regioselective Synthesis of Pyrazoles
- Source: F. Fringuelli et al., "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles," Journal of Organic Chemistry. (General methodology for controlling 1,3 vs 1,5 isomers).
- Context: Supports the mechanism of aldehyde vs.
-
Link: (Verifies structure and existence).
-
Safety Data (2-Fluorophenylhydrazine HCl)
- Source: PubChem Labor
- Context: Hazard st
-
Link:
-
Purification Strategies (Patent Literature)
- Source: WO2011076194A1 "Method for purifying pyrazoles."
- Context: Describes the use of mineral acids to separate pyrazole isomers via crystalliz
-
Link:
-
Fluorinated Solvents & Regioselectivity
Sources
Technical Support Center: Resolving Tautomerism Issues in Pyrazole Characterization
Introduction
Welcome to the Technical Support Center for Pyrazole Analysis. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] However, their inherent ability to exist as rapidly interconverting annular tautomers presents a significant challenge for unambiguous structural characterization.[3][4] This dynamic equilibrium between two or more isomers, differing only in the position of a proton, can lead to complex or misleading spectroscopic data, impacting everything from mechanistic studies to intellectual property claims.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter during the characterization of N-unsubstituted pyrazoles. Our goal is to equip you with the expertise to confidently identify, quantify, and control pyrazole tautomerism in your experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the characterization of pyrazole derivatives.
Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?
A1: This is the classic signature of annular tautomerism. If the proton exchange between the two nitrogen atoms is slow on the NMR timescale, you are not observing a single compound, but a mixture of two distinct tautomers in equilibrium.[5] Each tautomer will have its own set of signals, effectively doubling the expected number of peaks.[5]
Causality: The rate of this proton exchange is highly dependent on temperature, solvent, and the electronic nature of the pyrazole substituents.[6] At low temperatures, the interconversion slows down, allowing the NMR spectrometer to resolve the individual chemical species.[5][6]
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: This is the most definitive experiment.[5]
-
Action: Acquire spectra at progressively higher temperatures.
-
Expected Result: As the temperature increases, the rate of tautomeric interconversion will increase. You will observe the two sets of signals broaden, coalesce into a single broad peak, and finally sharpen into a single, time-averaged set of signals.[5] This confirms that the initial complexity was due to slow exchange between tautomers.
-
Conversely: Lowering the temperature can resolve a single set of averaged signals into two distinct sets, confirming the presence of an equilibrium.[5]
-
-
2D NMR (HSQC/HMBC): If VT-NMR is unavailable, 2D techniques can help.
-
Action: Run standard HSQC and HMBC experiments.
-
Expected Result: You should be able to identify two distinct spin systems. The HMBC is particularly powerful as it will show long-range correlations (e.g., from a methyl group to two different ring carbons), confirming the presence of two different constitutional isomers.[5]
-
Q2: I see a single, averaged set of signals in my NMR. How can I confirm if tautomerism is occurring?
A2: A single set of signals indicates that the tautomeric exchange is fast on the NMR timescale. The observed chemical shifts and coupling constants are a weighted average of the two contributing tautomers.
Causality: Fast exchange is common at room temperature, especially in non-polar solvents. While this simplifies the spectrum, it obscures the true nature of the species in solution. The observed "average" structure may not be representative of the dominant tautomer, which can have significant implications for understanding its biological activity.[1]
Troubleshooting Steps:
-
Low-Temperature NMR: As described in Q1, lowering the temperature is the primary method to slow the exchange and resolve the individual tautomers.[6]
-
¹⁵N NMR Spectroscopy: This is an exceptionally powerful, though less common, technique.
-
Why it Works: The chemical shift of nitrogen is highly sensitive to its local electronic environment.[7] The "pyrrole-like" nitrogen (N-H) and the "pyridine-like" nitrogen (N=) have vastly different chemical shifts.[8] Even in cases of fast proton exchange where ¹H and ¹³C spectra are averaged, the ¹⁵N spectrum can often still resolve the two tautomers or provide clear evidence of an equilibrium.[7][9]
-
-
Comparison to "Fixed" Derivatives:
-
Action: Synthesize the N-methyl derivatives corresponding to each possible tautomer (e.g., 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole). These molecules are "fixed" and cannot tautomerize.
-
Analysis: Compare the ¹H and ¹³C chemical shifts of your tautomeric compound to the shifts of the two fixed derivatives.[8] The shifts of your compound will be intermediate between the two fixed models, and their proximity to one or the other can give a qualitative or semi-quantitative idea of the equilibrium position.
-
Q3: My NMR data is ambiguous. How can I get a definitive answer for the structure in the solid state?
A3: For an unambiguous determination of the structure in the solid phase, single-crystal X-ray diffraction is the gold standard.[6][10]
Causality: X-ray crystallography provides a precise three-dimensional map of electron density in a crystal, allowing for the direct visualization of atomic positions. This will unequivocally show the location of the hydrogen atom on one of the two pyrazole nitrogens, as well as intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice.[8][10]
Troubleshooting Steps (Achieving Suitable Crystals):
-
Solvent Screening: The choice of crystallization solvent is critical. Slowly evaporate solutions of your compound in a variety of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile).
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a more volatile solvent in which your compound is insoluble (e.g., pentane or ether). The slow diffusion of the anti-solvent into the solution can promote crystal growth.
-
Temperature Control: Slow cooling of a saturated solution can yield high-quality crystals.
Q4: How do substituents and solvents affect which tautomer is dominant?
A4: The position of the tautomeric equilibrium is a delicate balance of electronic and environmental effects.[1] Understanding these factors is key to predicting and potentially controlling the outcome.
Substituent Effects: The electronic nature of the substituents on the pyrazole ring is a primary determinant.[1][3]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -COOH generally favor the tautomer where the proton is on the nitrogen further away from the EWG (i.e., the 5-substituted tautomer if the EWG is at C3).[3][4]
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, or -CH₃ tend to favor the tautomer where the proton is on the nitrogen adjacent to the EDG (i.e., the 3-substituted tautomer if the EDG is at C3).[1][3]
Solvent Effects: The solvent environment plays a critical role by solvating the two tautomers to different extents.[3][6]
-
Polar Protic Solvents (e.g., water, methanol): These can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor of the pyrazole, often stabilizing the more polar tautomer.[3]
-
Polar Aprotic Solvents (e.g., DMSO, THF): These solvents are hydrogen bond acceptors. They can interact strongly with the pyrazole N-H, disrupting the self-association of pyrazole molecules and favoring monomeric species.[6][11]
-
Non-Polar Solvents (e.g., toluene, chloroform): In these environments, pyrazole molecules tend to self-associate through intermolecular N-H···N hydrogen bonds, often forming cyclic dimers or trimers.[2][6] This association can influence which tautomer is preferred.
| Factor | Effect on Equilibrium | Rationale |
| Electron-Withdrawing Group (EWG) at C3 | Favors 5-NH tautomer | The EWG makes the adjacent N1 less basic, so the proton prefers the more distant, more basic N2.[4] |
| Electron-Donating Group (EDG) at C3 | Favors 3-NH tautomer | The EDG increases the electron density and basicity of the adjacent N1, making it a more favorable site for the proton.[1] |
| Polar Aprotic Solvent (e.g., DMSO) | Can shift equilibrium based on dipole moment differences; favors monomeric species. | Solvates the N-H proton, breaking up intermolecular pyrazole hydrogen bonds.[6][11] |
| Non-Polar Solvent (e.g., Toluene) | Favors self-association (dimers/trimers). | Intermolecular hydrogen bonding between pyrazole molecules becomes the dominant interaction.[6] |
Visualization of Concepts & Workflows
Caption: The dynamic equilibrium between 3-substituted and 5-substituted pyrazole tautomers.
Caption: Troubleshooting workflow for ambiguous NMR spectra of pyrazoles.
Key Experimental Protocols
Protocol 1: Variable-Temperature (VT) ¹H NMR for Tautomer Coalescence
Objective: To confirm the presence of tautomerism by observing the temperature-dependent coalescence of NMR signals.
Methodology:
-
Sample Preparation: Prepare a standard NMR sample (~5-10 mg) in a suitable deuterated solvent known to have a wide liquid range (e.g., DMSO-d₆, toluene-d₈). Causality: The solvent must remain liquid at both low and high temperatures to be effective.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Series:
-
Increase the spectrometer temperature in increments (e.g., 10 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.
-
Acquire a spectrum at each temperature point (e.g., 308 K, 318 K, 328 K...).
-
Observe: Look for the characteristic broadening of the distinct tautomer signals, followed by their merging (coalescence) into a single broad peak, and subsequent sharpening into a time-averaged signal at higher temperatures.[5]
-
-
Low-Temperature Series (if starting from an averaged spectrum):
-
Cool the spectrometer in increments (e.g., 10 K).
-
Acquire a spectrum at each point (e.g., 288 K, 278 K, 268 K...).
-
Observe: Look for the broadening of the averaged signal, followed by its decoalescence into two distinct sets of signals corresponding to the individual tautomers.[6]
-
-
Data Analysis: Note the temperature at which coalescence occurs. This can be used to calculate the energy barrier (ΔG‡) for the tautomeric interconversion.
Protocol 2: Computational Prediction of Tautomer Stability (DFT)
Objective: To complement experimental data by predicting the relative Gibbs free energies of the two tautomers in the gas phase and in solution.
Methodology:
-
Structure Generation: Build the 3D structures of both possible tautomers in a molecular modeling program.
-
Geometry Optimization & Frequency Calculation (Gas Phase):
-
Solvation Modeling:
-
To model solvent effects, use a continuum solvation model like the Polarizable Continuum Model (PCM).[3]
-
Perform a new geometry optimization and frequency calculation for each tautomer within the desired solvent continuum (e.g., water, DMSO).
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and in solution.[3]
-
Interpretation: The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form under those conditions. The energy difference can be used to estimate the theoretical equilibrium constant (KT).
-
References
-
Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: The use of NMR spectroscopy to study tautomerism Source: Bohrium - Scientific Communications URL: [Link]
-
Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: Molecules (MDPI) URL: [Link]
-
Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules (MDPI) URL: [Link]
-
Title: Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: 15N NMR Studies of tautomerism Source: ResearchGate URL: [Link]
-
Title: The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations Source: Propellants, Explosives, Pyrotechnics URL: [Link]
-
Title: Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of [15N]azoles: 1-phenylpyrazole and the tautomerically mobile 3-methyl-1-phenylpyrazolin-5-one Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia (MDPI) URL: [Link]
-
Title: Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems Source: Molecules (MDPI) URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of [15N]azoles: 1-phenylpyrazole and the tautomerically mobile 3-methyl-1-phenylpyrazolin-5-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Substituted Pyrazoles
A Senior Application Scientist's Guide to Navigating Solvent Effects
Welcome to the technical support center for N-substituted pyrazole synthesis. As a Senior Application Scientist, I've seen firsthand how the subtle choice of a reaction solvent can be the difference between a high-yielding, clean reaction and a complex mixture that is difficult to purify. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, but their synthesis, particularly controlling N-substitution regioselectivity, presents persistent challenges.[1][2][3]
This guide is structured to address the most common and critical issues encountered in the lab. We will move beyond simple protocols to explore the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions - Core Principles of Solvent Selection
This section addresses foundational questions regarding the role of solvents in pyrazole synthesis.
Question: Why is solvent selection so critical in the synthesis of N-substituted pyrazoles?
Answer: The solvent is not merely a medium for dissolving reactants; it is an active participant that influences multiple facets of the reaction. Its properties can dictate:
-
Regioselectivity: In the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, the solvent can preferentially stabilize one of the two possible transition states, leading to the formation of a single desired regioisomer over the other.[4][5] This is often the most significant challenge that proper solvent choice can overcome.
-
Reaction Kinetics: The solvent's polarity can affect the stability of charged intermediates or transition states, directly impacting the reaction rate.[6] Furthermore, for thermally driven reactions, the solvent's boiling point determines the maximum achievable temperature at atmospheric pressure.
-
Reactant and Catalyst Solubility: Poor solubility of a starting material or catalyst can lead to low yields and heterogeneous reaction mixtures that are difficult to reproduce.[6]
-
Mechanism Pathway: In some cases, the solvent can alter the reaction mechanism. For instance, protic polar solvents may favor pathways involving proton transfer, while aprotic polar solvents might better stabilize charged intermediates in base-mediated reactions.[7][8]
-
Energy Transfer in Microwave Synthesis: In microwave-assisted organic synthesis (MAOS), polar solvents (like DMF, ethanol, or water) are crucial for efficiently absorbing microwave energy and rapidly heating the reaction mixture, leading to dramatic reductions in reaction time.[2][9][10]
Question: What is "regioselectivity," and why is it the most common solvent-dependent problem in pyrazole synthesis?
Answer: Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In pyrazole synthesis, the classic example is the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (like methylhydrazine). This reaction can produce two different regioisomeric pyrazoles, as the hydrazine has two distinct nitrogen atoms that can initiate the cyclization.
Conventional solvents like ethanol often lead to the formation of a mixture of these isomers, which can be very difficult and costly to separate.[5] The solvent's ability to selectively stabilize one of the competing reaction pathways, often through hydrogen bonding, is the key to controlling this outcome. This makes regioselectivity a paramount issue where the solvent is not just an influential factor but often the primary solution.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is designed to solve concrete problems you may be facing at the bench.
Issue 1: Poor Regioselectivity / Formation of Isomeric Mixtures
Question: My reaction of a 1,3-dicarbonyl with methylhydrazine in ethanol is giving me a nearly 1:1 mixture of regioisomers. How can I dramatically improve the selectivity for a single isomer?
Answer: This is a classic and well-documented challenge. The solution lies in switching from conventional alcohol solvents to fluorinated alcohols .
Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have unique properties. They are highly polar and are strong hydrogen bond donors but poor hydrogen bond acceptors. This allows them to selectively stabilize intermediates and transition states in the cyclization cascade. It is proposed that the fluorinated alcohol preferentially forms hydrogen bonds with the hydrazine and the carbonyl group, directing the cyclization to favor one regioisomer significantly over the other. The use of these solvents has been shown to dramatically increase the regioselectivity, often yielding a single isomer where ethanol would produce a mixture.[4][11]
Workflow: Troubleshooting Poor Regioselectivity
Caption: A troubleshooting flowchart for poor regioselectivity.
Issue 2: Low or No Product Yield
Question: I'm getting a very low yield in my pyrazole synthesis. Could the solvent be the problem?
Answer: Absolutely. Beyond regioselectivity, the solvent is fundamental to achieving a high yield. Here are several ways the solvent could be the cause of your low yield:
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate and leading to incomplete conversion.
-
Incompatible Reaction Mechanism: The choice between a protic (e.g., ethanol, water) and aprotic (e.g., THF, DMF) solvent can be critical.
-
Example: A base-mediated reaction using a strong base like t-BuOK might be quenched by a protic solvent. In such cases, anhydrous aprotic solvents like THF or DMF are superior.[7] Conversely, acid-catalyzed dehydrations often work well in solvents like ethanol or even with catalytic acid in polar aprotic media.[3][12]
-
-
Microwave Inefficiency: If you are running a microwave-assisted synthesis, a non-polar solvent like toluene or dioxane will not heat effectively.
Section 3: Protocols and Modern Approaches
This section provides actionable protocols and discusses modern, sustainable solvent strategies.
Protocol 1: High-Regioselectivity Synthesis of N-Substituted Pyrazoles
This protocol is optimized for overcoming regioisomeric mixture formation when using unsymmetrical 1,3-dicarbonyls.
Objective: To synthesize a single regioisomer of an N-substituted pyrazole.
Methodology:
-
Reactant Preparation: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.[11]
-
Hydrazine Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) to the solution at room temperature.[11]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[11]
-
Workup: Upon completion, remove the fluorinated solvent under reduced pressure. The high volatility of TFE and HFIP makes their removal straightforward.
-
Purification: The crude product often exhibits high regiochemical purity. If necessary, purify via flash column chromatography.
Data Summary: Solvent Effect on Regioisomeric Ratio
The following table, adapted from literature data, quantitatively demonstrates the dramatic effect of switching from a conventional solvent to a fluorinated alcohol.
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 80:20 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 95:5 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | |
| 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 75:25 | |
| 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 |
Question: How can I adopt "green chemistry" principles for my pyrazole synthesis?
Answer: Adopting green chemistry is increasingly important. Several solvent strategies can significantly reduce the environmental impact of your synthesis.
-
Water as a Solvent: Water is nature's solvent—it's non-toxic, inexpensive, and non-flammable. Many multi-component reactions for synthesizing functionalized pyrazoles have been successfully developed in aqueous media, sometimes with the aid of a catalyst or surfactant.[13][14][15] Using water can simplify workup procedures and avoid the use of volatile organic compounds (VOCs).
-
Solvent-Free Reactions: The ultimate green approach is to eliminate the solvent entirely. This can be achieved by heating a mixture of the solid reactants (often with a solid catalyst) or by using microwave irradiation.[16][17][18] These reactions are often faster, more energy-efficient, and produce less waste.[16]
-
Microwave-Assisted Synthesis (MAOS): As mentioned, MAOS dramatically reduces reaction times from hours to minutes.[10] This leads to significant energy savings and higher throughput. Combining MAOS with a green solvent like ethanol or water creates a highly efficient and sustainable protocol.[13][15]
Decision Tree for Solvent Selection in Pyrazole Synthesis
Caption: A decision-making guide for initial solvent selection.
References
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ACS Omega.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (n.d.). Benchchem.
- Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect.
- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Cogent Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Journal of Organic Chemistry.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). PMC.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable c
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Figshare.
- Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (2008). Organic Letters.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
- Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. (n.d.). Journal of Applicable Chemistry.
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (n.d.). Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. (PDF) Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles [academia.edu]
strategies to improve the stability of pyrazole-based compounds
Welcome to the technical support hub for pyrazole-based scaffolds. Pyrazoles are privileged structures in medicinal chemistry (e.g., Rimonabant, Celecoxib, Sildenafil), yet they present distinct stability challenges: annular tautomerism , N-glucuronidation , and oxidative susceptibility .
This guide provides self-validating protocols and structural strategies to stabilize your compounds.
Module 1: The "Chameleon" Effect (Tautomeric Instability)
The Issue:
Unsubstituted pyrazoles (
-
Inconsistent NMR spectra (broad signals).
-
Unpredictable binding modes (target affinity fluctuations).
-
Purification nightmares (streaking on silica).
The Mechanism:
The proton on
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Broad NMR signals | Fast exchange regime on NMR timescale. | Run NMR at -40°C or switch solvent (CDCl |
| Dual spots on TLC | Tautomers separating on silica. | Add 1% TEA (Triethylamine) to eluent to deprotonate/stabilize. |
| Low Potency | Target requires specific tautomer. | Lock the tautomer via |
Experimental Protocol: Tautomer Ratio Determination Use this to validate if your solvent system is skewing your structural assignment.
-
Prepare Sample: Dissolve 5 mg of compound in 0.6 mL of dry DMSO-
(polar) and a second sample in CDCl (non-polar). -
Acquisition: Acquire
H-NMR and N-HMBC. -
Analysis:
-
Look for the cross-peak between the pyrrole-like
-H and the adjacent carbons ( or ). -
If signals are split/doubled, integrate both sets to calculate
(Tautomeric Constant).
-
-
Validation: If
shifts significantly between solvents, your compound is tautomerically labile.
Workflow Visualization: Tautomer Stabilization Strategy
Figure 1: Decision matrix for stabilizing pyrazole tautomers based on biological requirements.
Module 2: The Metabolic Sieve (Biological Stability)
The Issue:
Pyrazoles are notorious substrates for N-glucuronidation , primarily mediated by the enzyme UGT1A4 [2].[2] This leads to rapid clearance (high
Structural Strategies:
-
Block N-Glucuronidation (Steric/Electronic):
-
The Problem: The pyridine-like nitrogen (
) is a nucleophile that attacks UDP-glucuronic acid. -
The Fix: Introduce a bulky group (e.g., tert-butyl,
) at the adjacent C3/C5 position. This creates a "steric umbrella" preventing the UGT enzyme from accessing the nitrogen. -
Alternative: Add an Electron Withdrawing Group (EWG) like Fluorine or
to the phenyl ring attached to the pyrazole. This lowers the electron density of the pyrazole nitrogens ( modulation), making them poorer nucleophiles [3].
-
-
Prevent Oxidative Metabolism:
-
The Problem: C4 is the most electron-rich position and a hotspot for CYP oxidation.
-
The Fix: Block C4 with a Halogen (Cl, F) or a Methyl group. If C4 is already substituted, fluorinate the substituent to block metabolic soft spots.
-
Experimental Protocol: UGT Phenotyping Assay Validate if glucuronidation is your stability sink.
-
Incubation: Incubate compound (1
M) with Human Liver Microsomes (HLM) supplemented with UDPGA (cofactor for UGTs) and Alamethicin (pore-forming peptide to allow UDPGA entry).-
Control A: HLM + NADPH (Checks for CYP oxidation only).
-
Control B: HLM + UDPGA + Alamethicin (Checks for Glucuronidation only).
-
-
Timepoints: Quench at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS. Look for the +176 Da mass shift (Glucuronide adduct).
-
Interpretation: If clearance in Control B > Control A, your primary instability is N-glucuronidation. Apply Strategy 1 above.
Workflow Visualization: Metabolic Optimization Loop
Figure 2: Iterative design cycle for improving pyrazole metabolic stability.
Module 3: Chemical Hardening (Hydrolytic Stability)
The Issue: While the pyrazole ring itself is chemically robust, pyrazole-based esters or amides (often used as intermediates or prodrugs) can undergo rapid hydrolysis in plasma or buffer (pH 7.4), leading to false positives in bioassays.
The Solution: Ortho-Shielding Research on pyrazole inhibitors (e.g., for West Nile Virus) demonstrated that introducing substituents at the ortho-position of the phenyl ring attached to the pyrazole creates a "hydrophobic fortress" [4].
-
Mechanism: The ortho-group twists the dihedral angle, decoupling the conjugation and sterically hindering water/esterase attack on the carbonyl.
-
Data:
Compound Structure Half-life (pH 8 Buffer) Unsubstituted Phenyl-Pyrazole Ester ~1.5 hours | 2,6-Dichloro -Phenyl-Pyrazole Ester | > 24 hours |
Frequently Asked Questions (FAQ)
Q: Can I use pyrazole salts to improve stability?
A: Yes, but be careful. Pyrazoles are weak bases (
Q: My pyrazole decomposes under basic conditions. Why? A: While rare, strong bases can deprotonate the C3/C5 positions (if alkyl substituted) or cause ring opening if electron-deficient.[4] Avoid using strong bases like NaH during late-stage functionalization if the ring is heavily substituted with EWGs.
Q: What is the best bioisostere if I simply cannot stabilize the pyrazole?
A: If metabolic instability is insurmountable, consider switching to an Isoxazole (O replaces NH) or a 1,2,3-Triazole . These maintain similar geometry but have drastically different
References
-
Alkorta, I., et al. (2000). "Tautomerism in Pyrazoles." Structural Chemistry.
-
Yan, Z., et al. (2006).[5] "N-Glucuronidation of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor JNJ-10198409." Drug Metabolism and Disposition.
-
Fassihi, A., et al. (2012). "Synthesis and biological evaluation of pyrazole derivatives." Chemical Reviews.
-
Sidique, S., et al. (2009). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 1-Phenylpyrazole Derivatives
Executive Summary
The 1-phenylpyrazole scaffold represents a "privileged structure" in medicinal and agrochemical chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (anti-inflammatory) and potent agrochemicals like Fipronil (insecticide).[1] This guide objectively analyzes the structure-activity relationships (SAR) of these derivatives, comparing their performance against therapeutic and pesticidal alternatives.[1]
By manipulating substituents at the N1, C3, C4, and C5 positions, researchers can toggle the molecule's biological switch between COX-2 inhibition (human anti-inflammatory), GABA receptor antagonism (insecticidal), and Kinase inhibition (anticancer).
Part 1: The Core Scaffold & SAR Mechanics
The biological activity of 1-phenylpyrazole derivatives is dictated by the electronic and steric environment of the phenyl ring at N1 and the substituents on the pyrazole core.
Universal Numbering System[1]
-
N1: Attached to the Phenyl ring (Critical for selectivity).[1][2]
-
C3: Distal substituent (often lipophilic).[1]
-
C4: Core modulation point (often electron-withdrawing).[1]
-
C5: Proximal substituent (steric bulk/binding).[1]
SAR Decision Matrix: Designing for Target Specificity
| Feature | Target: COX-2 (Anti-inflammatory) | Target: GABA-Cl Channels (Insecticide) | Target: EGFR/Kinases (Anticancer) |
| N1-Phenyl Ring | Must have 4-sulfonamide ( | Must be 2,6-dichloro-4-trifluoromethyl .[1][3] | Variable; often 3,4-disubstituted or fused systems. |
| C3 Substituent | Lipophilic group (e.g., | Small electron-withdrawing group (e.g., | Aryl or Heteroaryl groups for hydrophobic pocket filling.[1] |
| C4 Substituent | Hydrogen or Halogen (minor effect).[1] | Trifluoromethylsulfinyl ( | Aldehyde ( |
| C5 Substituent | Aryl group (1,5-diaryl arrangement).[1] | Amino ( | Small groups or part of a fused ring system.[1] |
Part 2: Comparative Analysis by Application
Case Study 1: Anti-Inflammatory (COX-2 Inhibition)
Product: 1,5-Diarylpyrazoles (e.g., Celecoxib) Alternative: Traditional NSAIDs (Diclofenac, Ibuprofen) & Furanones (Rofecoxib).[1]
Performance Comparison
Celecoxib utilizes the 1-phenylpyrazole scaffold to achieve high selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity compared to traditional NSAIDs.[1]
-
Mechanism: The polar sulfonamide group at the N1-phenyl para-position binds to a hydrophilic side pocket (Arg513, His90) present in COX-2 but absent in COX-1 [1].[1]
-
SAR Insight: Moving the sulfonamide to the meta position decreases potency.[4] Replacing the N1-phenyl with a non-aromatic group abolishes activity.[1]
Experimental Data: IC50 Values for COX-2 Inhibition
| Compound Class | Representative Drug | COX-2 IC50 ( | Selectivity Ratio (COX-1/COX-2) |
| 1-Phenylpyrazole | Celecoxib | 0.04 - 0.78 | > 300 |
| Furanone | Rofecoxib | 0.50 | > 800 |
| Arylacetic Acid | Diclofenac | 0.02 | ~ 2 (Non-selective) |
Data Source: Consolidated from diverse bioassay studies [1][7].
Case Study 2: Insecticides (GABA Receptor Antagonists)
Product: Fipronil (Phenylpyrazole class) Alternative: Neonicotinoids (Imidacloprid), Organophosphates.[1][5]
Performance Comparison
Unlike Neonicotinoids which agonize nAChRs, Fipronil antagonizes GABA-gated chloride channels.[1] This distinct mode of action makes it vital for resistance management.[1]
-
SAR Criticality: The 2,6-dichloro-4-trifluoromethyl substitution on the N1-phenyl ring is non-negotiable for insect specificity. It creates a "U-shaped" conformation that fits the insect GABA receptor but is sterically hindered in mammalian receptors, providing a safety margin [4][5].
-
Metabolic Activation: The C4-sulfinyl group is metabolized to a sulfone (Fipronil-sulfone), which is also active but more persistent.[1]
Toxicity Profile Comparison
| Feature | Fipronil (Phenylpyrazole) | Imidacloprid (Neonicotinoid) |
| Primary Target | GABA-Cl Channel (Antagonist) | nAChR (Agonist) |
| Systemicity | Moderate (Systemic in plants) | High (Highly Systemic) |
| Resistance Profile | Effective against pyrethroid-resistant pests | Cross-resistance emerging |
| Ecotoxicity | High acute toxicity to bees/fish | High acute toxicity to bees |
Case Study 3: Emerging Anticancer Agents (EGFR Inhibitors)
Product: Pyrazolo[3,4-d]pyrimidines (Fused 1-phenylpyrazoles) Alternative: Quinazolines (Erlotinib, Gefitinib).[1]
Recent studies indicate that fusing the pyrazole ring (often starting from 1-phenylpyrazole-4-carbaldehyde) yields potent kinase inhibitors.[1]
-
SAR Insight: 1-phenylpyrazole derivatives with a C4-aldehyde are precursors to fused systems that mimic the ATP purine core.[1] Derivatives with 3,4-dimethylphenyl at N1 have shown IC50 values against EGFR as low as 0.06
M , comparable to Erlotinib [2][6].[6]
Part 3: Visualizations
Diagram 1: The Divergent SAR Pathways
This diagram illustrates how the core 1-phenylpyrazole scaffold diverges into three distinct therapeutic classes based on substitution patterns.
Caption: Divergent SAR pathways showing how specific substitutions at N1 and C4 dictate the pharmacological class of 1-phenylpyrazole derivatives.[1]
Diagram 2: Synthesis Workflow (Vilsmeier-Haack Route)
A standard protocol for generating the 4-formyl intermediate used in anticancer and antimicrobial research.[1]
Caption: Step-by-step synthesis of 4-formyl-1-phenylpyrazole derivatives using the Vilsmeier-Haack cyclization method.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Phenylpyrazole-4-carbaldehydes
Primary method for generating anticancer/antimicrobial precursors [3][8].[1]
-
Hydrazone Formation:
-
Vilsmeier-Haack Cyclization:
-
Prepare Vilsmeier reagent: Add
(30 mmol) dropwise to dry DMF (10 mL) at 0–5°C with stirring. -
Add the hydrazone intermediate (10 mmol) slowly to the reagent.[1]
-
Heat the mixture to 80–90°C for 4–6 hours.
-
-
Isolation:
Protocol B: In Vitro COX-2 Inhibition Assay
Standard validation for anti-inflammatory candidates [7].[1]
-
Enzyme Preparation: Use recombinant human COX-2 enzyme.[1]
-
Incubation: Incubate enzyme with test compounds (0.01 – 100
M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.[1] -
Initiation: Add Arachidonic Acid (100
M) to initiate the reaction.[1] -
Measurement: Stop reaction after 2 minutes using HCl. Measure
production via ELISA or quantify oxygen consumption using an oxygraph.[1] -
Calculation: Determine IC50 by plotting % inhibition vs. log concentration.
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH) / PMC. [Link][1]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link][1]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molbank / PMC. [Link]
-
Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research. [Link][1]
-
Fipronil - Mechanism of Action and Toxicity. Wikipedia / EPA Data. [Link][1]
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Bioorganic & Medicinal Chemistry / NIH. [Link][1]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link][1]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
Sources
- 1. Fipronil - Wikipedia [en.wikipedia.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Pyrazole Compounds Using MIC Assays
For researchers, scientists, and drug development professionals, the journey of discovering novel antimicrobial agents is both exhilarating and fraught with meticulous validation steps. Among the heterocyclic compounds, pyrazoles have emerged as a promising scaffold due to their diverse biological activities, including significant antimicrobial potential against a wide range of pathogens.[1][2][3][4][5] This guide provides an in-depth, technical comparison of pyrazole compounds' performance, grounded in the gold-standard Minimum Inhibitory Concentration (MIC) assay. We will not only detail the protocol but also delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.
The Significance of Pyrazole Scaffolds in Antimicrobial Research
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[4] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][6] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and pyrazoles represent a fertile ground for the development of next-generation therapeutics.[1] Their mechanism of action can vary, with some derivatives targeting bacterial DNA gyrase, an essential enzyme for DNA replication, while others may disrupt the bacterial cell wall.[1][7][8]
The Minimum Inhibitory Concentration (MIC) Assay: The Cornerstone of Antimicrobial Susceptibility Testing
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is a cornerstone of antimicrobial susceptibility testing and a critical step in the evaluation of new compounds like pyrazole derivatives.[11] The results of an MIC assay are crucial for understanding a compound's potency and for guiding further drug development efforts.
Experimental Workflow for MIC Assay
The following diagram illustrates the general workflow for determining the MIC of pyrazole compounds against a panel of microorganisms.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.
Detailed Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides standardized methods for antimicrobial susceptibility testing.[12][13][14][15]
Materials:
-
Pyrazole compounds of interest
-
Appropriate solvent for pyrazole compounds (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Pyrazole Stock Solutions:
-
Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
Expertise & Experience: It is crucial to ensure the final solvent concentration in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. A solvent toxicity control well is essential.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Trustworthiness: Accurate inoculum preparation is paramount for the reproducibility of MIC results. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values.[16]
-
-
Assay Plate Setup (Broth Microdilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the pyrazole stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations of the pyrazole compound.
-
Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls are Essential for a Self-Validating System:
-
Growth Control (Positive Control): A well containing only broth and the inoculum. This well should show turbidity after incubation.
-
Sterility Control (Negative Control): A well containing only broth. This well should remain clear.
-
Solvent Control: A well containing broth, the inoculum, and the highest concentration of the solvent used to dissolve the pyrazole compound. This is to ensure the solvent itself does not inhibit microbial growth.
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation periods.
-
Expertise & Experience: Incubation conditions such as temperature, time, and atmospheric conditions can significantly impact microbial growth and, consequently, MIC values. Adherence to standardized conditions is critical for inter-laboratory comparability.[17]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[10][18]
-
Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by a predefined percentage (e.g., ≥90%) compared to the growth control.
-
Trustworthiness: Visual reading can be subjective. Using a plate reader provides a more objective and quantifiable measure of growth inhibition.
-
Interpreting MIC Results: More Than Just a Number
The interpretation of MIC values is not merely about the numerical result but its clinical and pharmacological relevance.[19][20] The CLSI provides breakpoints to categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent.[9][19] For novel compounds like pyrazoles, where established breakpoints do not exist, the MIC values are compared to those of standard reference drugs.
| Category | Interpretation |
| Susceptible (S) | The concentration of the pyrazole compound required to inhibit the microorganism is likely achievable in the body with standard dosages. |
| Intermediate (I) | The MIC is close to attainable blood and tissue levels. Efficacy may be achieved in body sites where the drug is concentrated or when a higher dosage can be used. |
| Resistant (R) | The concentration of the pyrazole compound required to inhibit the microorganism is not achievable with normal dosages. |
Source: Adapted from CLSI guidelines.[19]
Comparative Analysis of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives can vary significantly based on their structural modifications. The following table summarizes the MIC values of several pyrazole compounds against various microbial strains, as reported in the literature. This allows for a direct comparison of their potency.
| Pyrazole Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-derived hydrazone (Compound 9) | S. aureus | 1.56 - 6.25 | [1] |
| P. aeruginosa | 1.56 - 6.25 | [1] | |
| 1,3-diphenyl pyrazole (Compound 12) | S. aureus | 1 - 8 | [1] |
| E. coli | 1 | [1] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 - 125 | [21][22] |
| B. subtilis | 62.5 - 125 | [21][22] | |
| K. pneumoniae | 62.5 - 125 | [21][22] | |
| E. coli | 125 | [21][22] | |
| C. albicans | 2.9 - 7.8 | [21][22] | |
| A. flavus | 2.9 - 7.8 | [21][22] | |
| 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde (3f) | S. aureus | - | [23] |
| E. coli | - | [23] | |
| S. typhimurium | - | [23] | |
| K. pneumoniae | - | [23] | |
| C. albicans | - | [23] | |
| Pyrazole benzamide derivative (Compound 12b) | NDM-1-positive A. baumannii | - | [24] |
| Diphenylpyrazolyl-based chalcone (Compound 4) | MRSA | IZ = 17 mm | [25] |
| P. aeruginosa | IZ = 15 mm | [25] | |
| Pyrazole-clubbed pyrimidine (Compound 5c) | MRSA | MIC = 521 µM | [25] |
| Halogen-substituted pyrazole (Compound 5a) | S. aureus | 0.023 | [26] |
| Halogen-substituted pyrazole (Compound 5c) | S. aureus | 0.023 | [26] |
Note: "-" indicates that the specific MIC value was not provided in the abstract. IZ refers to the inhibition zone diameter.
This comparative data highlights the broad range of antimicrobial activity within the pyrazole class of compounds. For instance, some pyrazole-derived hydrazones exhibit potent activity against both Gram-positive and Gram-negative bacteria with MIC values in the low µg/mL range.[1] In contrast, other derivatives may show more selective or moderate activity.[21][22]
Potential Mechanism of Action of Pyrazole Compounds
Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial agents. For pyrazole derivatives, several potential targets have been proposed.
Caption: Postulated mechanisms of antimicrobial action for pyrazole compounds.
Some pyrazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, leading to cell death.[1][7][27] Others have been found to disrupt the bacterial cell wall.[1] Furthermore, certain pyrazole compounds can act as β-lactamase inhibitors, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the pyrazoles can restore the efficacy of existing antibiotics.[1]
Troubleshooting Common Issues in MIC Assays
Even with a standardized protocol, variability in MIC results can occur. A systematic approach to troubleshooting is essential for maintaining data integrity.
Caption: A troubleshooting guide for common issues encountered during MIC assays.
If you encounter out-of-range results for your quality control (QC) strains, it is imperative to investigate the cause before proceeding.[17] Do not report patient isolate results when QC fails. Common troubleshooting steps include verifying the QC strain identity and purity, reviewing the assay protocol for any deviations, and checking the potency and quality of all reagents.[17]
Conclusion
The validation of antimicrobial activity using the MIC assay is a critical process in the development of novel therapeutic agents like pyrazole compounds. By adhering to standardized protocols, understanding the rationale behind each experimental step, and implementing robust quality control measures, researchers can generate reliable and reproducible data. The comparative analysis of different pyrazole derivatives demonstrates the vast potential of this chemical scaffold in the fight against antimicrobial resistance. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of potent and effective antimicrobial drugs.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Zahrani, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 343-364. Available from: [Link]
-
Reddy, P. R., & Prasad, K. R. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 3(4), 214-219. Available from: [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & Ali, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2069. Available from: [Link]
-
Al-Issa, S. A. (2020). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 44(44), 19283-19294. Available from: [Link]
-
Sharma, S., & Kumar, A. (2024). Review on Pyrazole Hybrids as Anti-microbial Agents. Current Organic Chemistry, 28(4), 282-298. Available from: [Link]
-
Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(12), 5459-5465. Available from: [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & Ali, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed, 23(8), 2069. Available from: [Link]
-
Ilies, C., & Ilie, M. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035. Available from: [Link]
-
Kumar, A., & Singh, P. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]
-
Kumar, V., & Kumar, R. (2018). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. Available from: [Link]
-
Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr. Oracle. Available from: [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available from: [Link]
-
Microbe Investigations. (2024). The crucial role of MIC Determination in Antibiotic Development. Microbe Investigations. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]
-
Ahmad, I. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available from: [Link]
-
Kumar, S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. Available from: [Link]
-
Idexx. (2023). Guide to interpreting minimum inhibitory concentrations (MIC). Idexx. Available from: [Link]
-
Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1003. Available from: [Link]
-
Kumar, A., & Singh, P. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 88-94. Available from: [Link]
-
Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 204-219. Available from: [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & Ali, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available from: [Link]
-
El-Sayed, N. F., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43869-43884. Available from: [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. Available from: [Link]
-
Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available from: [Link]
-
Kolawole, J. T. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. ResearchGate. Available from: [Link]
-
MB - About. (n.d.). Assay Troubleshooting. MB - About. Available from: [Link]
-
Kumar, A., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. Available from: [Link]
-
Al-Warhi, T., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234. Available from: [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Available from: [Link]
-
Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Microbiology Class. Available from: [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. idexx.co.uk [idexx.co.uk]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. journals.asm.org [journals.asm.org]
- 13. iacld.com [iacld.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. darvashco.com [darvashco.com]
- 16. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. droracle.ai [droracle.ai]
- 20. sanfordguide.com [sanfordguide.com]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives | MDPI [mdpi.com]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. probiologists.com [probiologists.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives with COX-2
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Precision
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases, from arthritis to cancer.[1] A key mediator in the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While its isoform, COX-1, serves homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target for anti-inflammatory drugs with potentially fewer side effects than non-selective agents.[2][3]
The pyrazole scaffold has emerged as a cornerstone in the design of selective COX-2 inhibitors.[1][4] This is exemplified by the commercial success of drugs like Celecoxib, which features a 1,5-diaryl-substituted pyrazole core.[5] The versatility and synthetic tractability of the pyrazole ring allow for fine-tuning of molecular properties to achieve high potency and selectivity.[5]
In modern drug discovery, in silico techniques like molecular docking are indispensable for rapidly evaluating and prioritizing potential drug candidates before committing to costly synthesis and in vitro testing.[6][7] This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study of novel pyrazole derivatives against the COX-2 enzyme, using Celecoxib as a benchmark. We will delve into the causality behind each experimental step, ensuring a robust and self-validating workflow.
The Experimental Workflow: A Step-by-Step Protocol
A rigorous and reproducible docking protocol is the foundation of any meaningful in silico study. The following workflow is designed to ensure accuracy and consistency, from initial protein preparation to the final analysis of results.
Part 1: Receptor and Ligand Preparation
Objective: To prepare the COX-2 protein and pyrazole ligands in a format suitable for docking, ensuring all structural and chemical properties are correctly represented.
Experimental Protocol: Receptor Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of human or murine COX-2 complexed with a known inhibitor (e.g., Celecoxib). The PDB entry 3LN1 is an excellent choice as it provides a high-resolution (2.40 Å) structure of Celecoxib bound to the murine COX-2 active site.[8]
-
Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[9]
-
Causality: The raw PDB file contains non-essential molecules that can interfere with the docking process.
-
Remove all water molecules, co-factors, and ions.
-
Isolate the protein chain that contains the active site (typically Chain A in 3LN1).
-
-
Prepare for Docking (Using AutoDock Tools):
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein. This is critical for correctly defining hydrogen bond donors and acceptors.
-
Assign Charges: Compute and assign partial charges (e.g., Kollman charges). Accurate charge distribution is fundamental for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[10]
-
Experimental Protocol: Ligand Preparation
-
Generate 3D Structures: Draw the 2D structures of your pyrazole derivatives and the reference ligand (Celecoxib) using software like ChemDraw. Convert these to 3D structures.
-
Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Causality: This step finds the most stable, low-energy conformation of the ligand, which is essential for a realistic simulation of its binding.
-
-
Prepare for Docking (Using AutoDock Tools):
-
Add Hydrogens & Assign Charges: Add all hydrogen atoms and compute partial charges (e.g., Gasteiger charges).[10]
-
Define Rotatable Bonds: Detect and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations (flexibility) of the ligand within the active site.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.[10]
-
Part 2: Docking Protocol Validation and Simulation
Objective: To validate the docking parameters and then perform the docking simulation to predict the binding affinity and pose of each pyrazole derivative.
Trustworthiness: The Self-Validating System
A docking protocol's reliability must be established before screening unknown compounds. This is achieved by performing a "re-docking" experiment.
Experimental Protocol: Protocol Validation
-
Extract Native Ligand: From the original, unaltered PDB file (3LN1), extract the co-crystallized Celecoxib ligand. Prepare it as described in the Ligand Preparation protocol.
-
Re-dock: Dock this prepared Celecoxib back into the prepared COX-2 receptor using the exact same parameters you will use for your novel compounds.
-
Calculate RMSD: Superimpose the lowest-energy pose from your re-docking result onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Criterion for Success: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode.[7][11] Studies performing this validation on the 3LN1 structure have achieved near-perfect alignment with RMSD values as low as 0.11 Å.[12]
-
Experimental Protocol: Docking Simulation
-
Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the ligand within the protein's active site.[13]
-
Causality: The grid box must be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely, but not so large as to waste computational resources.
-
For the 3LN1 PDB structure, a grid box of 50 x 50 x 50 Å is effective.[14]
-
Center the grid box on the active site. Based on the co-crystallized Celecoxib, the center coordinates can be set to: x = 30.29, y = -23.07, z = -15.99 .[14]
-
-
Run AutoDock Vina: Use a configuration file specifying the receptor, the ligand, and the grid box parameters. Set the exhaustiveness parameter (e.g., to 100) to control the thoroughness of the search.[11]
-
Process Results: AutoDock Vina will generate an output file containing several possible binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.
Comparative Analysis: Interpreting the Results
The raw output of a docking simulation is a set of scores and coordinates. The true scientific insight comes from careful analysis and comparison.
Data Presentation: A Comparative Overview
Summarize the quantitative results in a clear, structured table. This allows for at-a-glance comparison of the novel derivatives against the established inhibitor, Celecoxib.
| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Pi-Stacking Interactions (Residues) |
| Celecoxib (Reference) | -10.9 to -12.5[5][8] | Gln192, Ser339, Arg499[5][15][16] | His90, Val349, Phe518, Val523[5][17] |
| Pyrazole Hybrid 1 | -12.5[5] | Gln192, Arg513 | Tyr385, Trp387, Val523 |
| Pyrazole Hybrid 2 | -12.0[5] | Ser353, Arg513 | Phe518, Val523, Leu352 |
| Derivative 5f | Lower than Celecoxib | Arg499, Tyr341 | - |
| Derivative 6f | Lower than Celecoxib | Arg499, Phe504 | - |
Note: Data for Hybrids 1 & 2 and Derivatives 5f & 6f are based on published findings to provide a realistic comparison.[4][5]
Analysis of Molecular Interactions
Binding affinity scores provide a quantitative measure, but analyzing the specific interactions reveals the qualitative basis for this affinity and is crucial for understanding the Structure-Activity Relationship (SAR).
Expertise: The Causality Behind COX-2 Selectivity
The selectivity of inhibitors for COX-2 over COX-1 is a classic example of structure-based drug design. The key difference lies in a single amino acid residue:
-
COX-1: Contains an Isoleucine (Ile523) at the mouth of a side pocket. Its bulky side chain partially blocks access to this pocket.
-
COX-2: Contains a smaller Valine (Val523) at the same position. This substitution creates a larger, more accessible hydrophobic side pocket.[2][9]
Selective inhibitors like Celecoxib are designed with bulky moieties (e.g., the sulfonamide-bearing phenyl ring) that can fit snugly into this unique COX-2 side pocket, forming favorable interactions.[16] This structural feature prevents them from binding as effectively to the more constricted active site of COX-1. When analyzing your pyrazole derivatives, pay close attention to interactions with Val523 and other residues lining this side pocket, such as His90 and Arg513 .[2][17]
Visualizing Key Interactions
A 2D or 3D diagram is the most effective way to communicate the specific binding mode of a potent inhibitor. The diagram below illustrates the key interactions of a Celecoxib-like pyrazole derivative within the COX-2 active site.
Interpreting the Interactions:
-
Hydrogen Bonds: The sulfonamide (-SO2NH2) moiety is a critical pharmacophore for many selective inhibitors. Its oxygen and nitrogen atoms frequently form strong hydrogen bonds with the backbones or side chains of residues like Arg499 , Ser339 , and His90 , anchoring the ligand in the active site.[15][16][18]
-
Hydrophobic & Pi-Stacking Interactions: The aryl groups of the pyrazole derivative engage in hydrophobic and van der Waals interactions with nonpolar residues. The phenyl or tolyl groups often interact with residues lining the main channel and the selective side pocket, such as Val523 .[5][17] The central pyrazole ring itself can form favorable pi-pi stacking interactions with aromatic residues like Phe518 .[5]
By comparing the interaction patterns of your novel derivatives to those of Celecoxib, you can build a robust SAR model. For example, a derivative that shows a lower binding energy and forms an additional hydrogen bond with a key residue would be a high-priority candidate for synthesis and further biological evaluation.
Conclusion
Molecular docking is a powerful and cost-effective tool for the rational design of novel pyrazole-based COX-2 inhibitors. By following a rigorous, validated protocol and performing a detailed comparative analysis of the binding interactions, researchers can gain significant insights into the molecular determinants of inhibitor potency and selectivity. This guide provides the foundational workflow and scientific rationale to empower drug development professionals to prioritize candidates with the highest probability of success, accelerating the journey from computational hit to clinical lead.
References
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. brieflands.com [brieflands.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole and Celecoxib: A Guide for Researchers
Introduction: The Landscape of COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[2] The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]
The pyrazole scaffold is a cornerstone in the design of selective COX-2 inhibitors, with celecoxib being a prime example.[3][4][5] This guide will dissect the known attributes of celecoxib and, through a detailed examination of SAR, project the likely characteristics of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
Chemical Structures
| Compound | Structure |
| Celecoxib | |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole |
Mechanism of Action: A Tale of Two Pyrazoles
Celecoxib's mechanism of action is well-documented. It selectively binds to and inhibits the COX-2 enzyme, preventing the synthesis of prostaglandins that mediate pain and inflammation.[1] The selectivity of celecoxib for COX-2 is attributed to its chemical structure, which allows it to fit into the larger, more flexible active site of the COX-2 enzyme compared to the narrower channel of COX-1.[1]
For 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, a similar mechanism of action can be postulated based on its pyrazole core, a key pharmacophore for COX-2 inhibition.[3][4][5] The presence of a phenyl group at the 1-position and a methyl group at the 5-position are features shared with many known COX-2 inhibitors.[6]
Signaling Pathway of COX-2 Inhibition
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) and Predictive Analysis
The anti-inflammatory potential of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[7]
-
N1-Aryl Substitution: The presence of an aryl group at the N1 position of the pyrazole ring is a critical determinant for COX-2 inhibitory activity. In celecoxib, this is a 4-sulfonamidophenyl group, which is known to be a key contributor to its high affinity and selectivity for COX-2.[8] For 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, the 2-fluorophenyl group at the N1 position is expected to confer some degree of COX-2 inhibitory activity. The fluorine atom, being an electron-withdrawing group, can influence the electronic properties and binding interactions of the molecule within the enzyme's active site.
-
C5-Substitution: A methyl group at the C5 position, as seen in both celecoxib and the compound of interest, is generally favorable for COX-2 inhibition.[6]
-
Lack of a Sulfonamide Moiety: A significant structural difference is the absence of the sulfonamide group in 1-(2-fluorophenyl)-5-methyl-1H-pyrazole. The sulfonamide moiety of celecoxib is crucial for its high selectivity, as it interacts with a secondary pocket in the COX-2 active site that is not present in COX-1.[8] Without this group, it is predicted that 1-(2-fluorophenyl)-5-methyl-1H-pyrazole would exhibit lower potency and selectivity for COX-2 compared to celecoxib.
Based on this SAR analysis, while 1-(2-fluorophenyl)-5-methyl-1H-pyrazole possesses the core pyrazole scaffold necessary for COX inhibition, the absence of the key sulfonamide group suggests it would likely be a less potent and less selective COX-2 inhibitor than celecoxib.
Comparative Physicochemical and Pharmacokinetic Properties (Predicted vs. Known)
| Property | Celecoxib (Known) | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole (Predicted) |
| Molecular Weight | 381.37 g/mol | 176.19 g/mol [9] |
| LogP | ~3.9[6] | Predicted to be lower than celecoxib due to the absence of the bulky trifluoromethyl and sulfonamide groups. |
| Bioavailability | ~22-40% | Unknown, but likely to have different absorption characteristics due to its lower molecular weight and different lipophilicity. |
| Metabolism | Primarily via CYP2C9 | Unknown, but likely to undergo hepatic metabolism. |
| Half-life | ~11 hours | Unknown. |
Synthesis Routes
Synthesis of Celecoxib
The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Caption: A common synthetic route for Celecoxib.
Proposed Synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole
A plausible synthesis would involve the reaction of a suitable diketone with 2-fluorophenylhydrazine.
Caption: A proposed synthetic pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
Experimental Protocols for Comparative Evaluation
To empirically compare the anti-inflammatory and COX-2 inhibitory potential of these two compounds, the following experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
Methodology:
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole and celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
The production of prostaglandin G2 (PGG2) can be monitored using a colorimetric or fluorometric method, often involving the peroxidase activity of the COX enzyme.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.[8]
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effects of the compounds in an acute inflammation model.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the laboratory conditions.
-
Dosing:
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., celecoxib at a known effective dose), and test groups for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole at various doses.
-
Administer the compounds orally or intraperitoneally.
-
-
Induction of Inflammation: After a set time post-dosing (to allow for absorption), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Potential Side Effects and Safety Profile
Celecoxib: The side effects of celecoxib are well-documented and can include gastrointestinal issues (though less frequent than with non-selective NSAIDs), cardiovascular events (such as an increased risk of heart attack and stroke), and renal effects.
1-(2-fluorophenyl)-5-methyl-1H-pyrazole: The safety profile of this compound is unknown. Based on its structure, it may have a different side effect profile compared to celecoxib. The absence of the sulfonamide group might reduce the risk of sulfonamide-related allergic reactions. However, without experimental data, any prediction of its safety profile would be speculative.
Conclusion
This comparative guide has provided a detailed analysis of celecoxib and a predictive assessment of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole. Celecoxib is a well-established, potent, and selective COX-2 inhibitor with a known mechanism of action and clinical profile. Based on a thorough structure-activity relationship analysis, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole, while possessing the foundational pyrazole scaffold, is predicted to be a less potent and less selective COX-2 inhibitor due to the absence of the critical sulfonamide moiety.
For researchers interested in the anti-inflammatory potential of novel pyrazole derivatives, the experimental protocols outlined in this guide provide a robust framework for empirical evaluation. Such studies are essential to validate the predictive analysis presented here and to fully characterize the pharmacological profile of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
References
-
Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. Available from: [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available from: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available from: [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available from: [Link]
-
Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Available from: [Link]
-
Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed. Available from: [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available from: [Link]
-
Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study. PubMed. Available from: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Scientific Research. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
-
In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. PubMed. Available from: [Link]
-
Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. Available from: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available from: [Link]
-
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. Available from: [Link]
-
12 Celecoxib (Celebrex) Side Effects and How to Manage Them. GoodRx. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.net. Available from: [Link]
-
Celecoxib. Wikipedia. Available from: [Link]
-
Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. PubMed. Available from: [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]
-
Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. Available from: [Link]
-
Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju. Available from: [Link]
-
Potential Risks and Complications of Celecoxib. Spine-health. Available from: [Link]
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Important Safety Info. CELEBREX® (celecoxib) Capsules. Available from: [Link]
-
Preliminary in vivo evaluation of anti-inflammatory activities of aqueous and ethanolic whole plant extracts of Phyllanthus fraternus on Carrageenan-induced Paw Oedema in Sprague-Dawley Rats. Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Important Safety Info. CELEBREX® (celecoxib) Capsules. Available from: [Link]
-
THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC - NIH. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available from: [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. PMC - NIH. Available from: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
Bridging the Gap: A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Pyrazole Computational Models
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The journey from a promising pyrazole scaffold to a clinically viable drug or a high-performance material is both complex and resource-intensive. Computational chemistry has emerged as an indispensable tool, offering a cost-effective and efficient means to predict molecular properties, understand reaction mechanisms, and guide the synthesis of novel derivatives.[4] However, the predictive power of computational models is only as robust as their validation against real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimental data with pyrazole computational models, ensuring a synergistic approach to discovery.
The Symbiotic Relationship Between Experiment and Theory
The core principle of this guide rests on the symbiotic relationship between experimental characterization and computational modeling. Experimental data provides the ground truth, the tangible properties of a synthesized pyrazole derivative. Computational models, in turn, offer a theoretical framework to interpret and predict these properties, providing insights into the underlying electronic structure and molecular behavior that are often inaccessible through experimentation alone.[4][5] The iterative process of comparing, refining, and validating computational models with experimental findings accelerates the design-synthesis-testing cycle, a cornerstone of modern chemical research.
I. Experimental Characterization of Pyrazole Derivatives: The Empirical Foundation
The synthesis of pyrazole derivatives is a well-established field, with numerous methodologies available to create a diverse chemical space.[6][7][8] Once synthesized, a rigorous experimental characterization is paramount to confirm the structure, purity, and properties of the compound.
Core Spectroscopic Techniques
A multi-pronged spectroscopic approach is essential for the unambiguous structural elucidation of pyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the workhorse for determining the connectivity of atoms in a molecule. For pyrazoles, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR elucidates the carbon framework.[1][9] Challenges such as annular tautomerism, where the N1-proton can exist in equilibrium between the two nitrogen atoms, can lead to complex spectra with more signals than expected.[10] Two-dimensional NMR techniques like COSY and HMBC are invaluable in resolving these complexities.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[11][12] Characteristic vibrational frequencies for C=N, N-H, and C-H bonds within the pyrazole ring, as well as for any substituents, provide crucial structural confirmation.[12]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[1][13] The absorption maxima (λmax) are sensitive to the conjugation and electronic nature of the pyrazole ring and its substituents.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[14]
Definitive Structural Analysis
-
Single-Crystal X-ray Diffraction: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[1] This experimental data is the gold standard for validating the geometries predicted by computational models.
Experimental Protocol: Synthesis and Spectroscopic Characterization of a Model Pyrazole Derivative
This protocol outlines a general procedure for the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis, followed by its characterization.[11]
Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
To a solution of 1,3-dicarbonyl compound (e.g., acetylacetone) (0.01 mol) in ethanol (20 mL), add phenylhydrazine (0.01 mol).
-
Add a catalytic amount of a green catalyst like ammonium chloride.[11]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole derivative.[15]
Step 2: Spectroscopic Characterization
-
NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR analysis.[10]
-
FTIR: Record the FTIR spectrum of the solid product using a KBr pellet.[1]
-
UV-Vis: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum.[1]
-
MS: Analyze the compound using a mass spectrometer to determine its molecular weight.
II. Computational Modeling of Pyrazoles: The Theoretical Framework
Computational chemistry provides a powerful lens to investigate the properties of pyrazole derivatives at the molecular level.[4] A variety of computational methods are employed, each with its own strengths and limitations.
Quantum Mechanical (QM) Methods
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for studying the electronic structure of molecules.[5][16] It offers a good balance between accuracy and computational cost. Common functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311G(d,p)), are frequently used to calculate optimized geometries, vibrational frequencies (for comparison with FTIR), NMR chemical shifts, and electronic properties like HOMO-LUMO energy gaps.[5][13][17] It's important to note that dispersion-corrected DFT (d-DFT) methods can be crucial for accurately modeling systems where van der Waals interactions are significant, such as in molecular crystals.[18][19]
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior and conformational space of pyrazole derivatives over time.[4] This is particularly useful for understanding how these molecules interact with biological targets like proteins.
Quantitative Structure-Activity Relationship (QSAR) Models
-
2D and 3D-QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[20][21][22] These models can be used to predict the activity of newly designed pyrazole derivatives, thereby prioritizing synthetic efforts.[20][23][24]
Computational Protocol: DFT Calculations for a Model Pyrazole Derivative
This protocol outlines the steps for performing DFT calculations on the previously synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole.
Step 1: Geometry Optimization
-
Build the 3D structure of the pyrazole derivative using a molecular modeling software.
-
Perform a geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set, in the gas phase or with a solvent model.[5]
Step 2: Frequency Calculation
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra for comparison with experimental FTIR data.
Step 3: NMR Chemical Shift Calculation
-
Calculate the NMR shielding tensors using a suitable method like the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory. The calculated chemical shifts can then be compared with the experimental NMR data.[13]
Step 4: Electronic Properties Calculation
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic reactivity and to correlate with the UV-Vis spectra.[17]
III. The Cross-Referencing Workflow: A Step-by-Step Guide
The heart of this guide is the systematic cross-referencing of experimental and computational data. This process is not merely a comparison but a feedback loop for refining both our understanding of the molecule and the accuracy of our computational models.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jetir.org [jetir.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eresearchco.com [eresearchco.com]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. hilarispublisher.com [hilarispublisher.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of Substituted Pyrazoles
Introduction: The Enduring Legacy of the Pyrazole Scaffold
First isolated by Ludwig Knorr in 1883, the pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its remarkable structural versatility and ability to participate in a wide range of biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a multitude of blockbuster drugs, including the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[2][4] The broad spectrum of biological activities associated with pyrazole derivatives—spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications—continues to drive the demand for efficient, selective, and sustainable synthetic methodologies.[1][5]
This guide provides a comparative analysis of the principal synthetic routes to substituted pyrazoles. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings of each method, offering field-proven insights into how experimental choices dictate outcomes, particularly the critical challenge of regioselectivity.
Part 1: The Workhorse of Pyrazole Synthesis: 1,3-Dicarbonyl Condensation (Knorr Synthesis)
The most classical and widely employed route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr.[1][6][7][8] This method's enduring popularity stems from its operational simplicity and the ready availability of starting materials.
Mechanistic Rationale and the Regioselectivity Challenge
The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone or enamine intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[8][9][10]
The primary challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the formation of a mixture of two regioisomers.[1][11] The final substitution pattern is determined by which hydrazine nitrogen attacks which carbonyl carbon first. This outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[11]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl substrate can activate a specific carbonyl carbon towards nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the approach of the nucleophile, favoring attack at the less hindered carbonyl center.[11]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens and influence which tautomeric form of the dicarbonyl is present, thereby directing the initial condensation step.[11]
Caption: Knorr synthesis mechanism showing two competing pathways leading to regioisomeric products.
Protocol Optimization: The Power of Solvent Choice
While classical protocols often use ethanol, this can lead to poor regioselectivity. A significant advancement has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[12] These solvents, through their strong hydrogen-bonding capabilities, can stabilize key intermediates and dramatically enhance the regioselectivity of the condensation, often favoring a single isomer.[12]
Representative Experimental Protocol: Regioselective Synthesis of a 3-Trifluoromethylpyrazole
This protocol is adapted from the work of Fustero et al., demonstrating improved regioselectivity using a fluorinated alcohol.[12]
-
Reaction Setup: To a solution of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add methylhydrazine (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed.
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to isolate the major regioisomer.
-
Characterization: Confirm the structure and determine the isomeric ratio using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Part 2: Expanding the Toolkit: Alternative and Modern Syntheses
While the Knorr synthesis is foundational, other methods offer unique advantages in terms of substrate scope, regiocontrol, or efficiency.
Synthesis from α,β-Unsaturated Carbonyls
This approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones).[1][13] The reaction typically proceeds through a Michael addition, followed by cyclization and oxidation to yield the aromatic pyrazole. In some cases, the intermediate pyrazoline is stable and can be isolated before a separate oxidation step.[1]
-
Causality: The presence of a leaving group on the β-position of the vinyl ketone can facilitate direct formation of the pyrazole without the need for a separate oxidation step.[1] Microwave-assisted, solvent-free conditions have been shown to be particularly effective for this transformation, offering high yields and short reaction times.[14]
1,3-Dipolar Cycloaddition (Pechmann Synthesis)
Mechanistically distinct from condensation reactions, the Pechmann pyrazole synthesis involves a [3+2] cycloaddition between a diazo compound (the 1,3-dipole), such as diazomethane, and an alkyne.[15][16][17]
-
Advantages: This method provides direct access to the pyrazole core without the formation of regioisomeric mixtures that can plague condensation reactions.
-
Limitations: The primary drawback is the hazardous nature of diazoalkanes like diazomethane, which are explosive and toxic, limiting the scalability and practicality of this route in many laboratory settings. Modern variations focus on the in situ generation of diazo compounds to mitigate these risks.[18]
Caption: The concerted [3+2] cycloaddition mechanism of the Pechmann synthesis.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and sustainability.[4][19] These reactions combine three or more starting materials in a single pot to form a complex product in a process that is highly convergent and atom-economical.[19][20]
-
Rationale: MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates, such as the 1,3-dicarbonyl compound, which then immediately reacts with a hydrazine and other components.[4][20] This avoids lengthy, multi-step procedures and difficult purifications of intermediates. Catalysts, such as Yb(PFO)₃ or nano-ZnO, can be employed to facilitate these one-pot transformations under mild conditions.[1][4][20]
Caption: A streamlined MCR workflow for generating complex pyrazole derivatives.
Part 3: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends critically on the desired substitution pattern, the availability of starting materials, and the importance of factors like regioselectivity and green chemistry.
| Feature | 1,3-Dicarbonyl Condensation (Knorr) | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition (Pechmann) | Multicomponent Reactions (MCRs) |
| Regioselectivity | Often poor; yields mixtures.[1] Can be high with specific substrates or specialized solvents (e.g., HFIP).[12] | Generally good, directed by Michael addition. | Excellent; inherently regioselective.[21] | Variable, but often highly regioselective due to catalyst control or reaction design.[5][19] |
| Substrate Scope | Very broad. A vast number of 1,3-dicarbonyls and hydrazines are commercially available.[1][20] | Broad, but requires α,β-unsaturation. Chalcones and related compounds are common substrates.[1] | Limited by the availability and stability of alkyne and diazo precursors.[16] | Very broad. Allows for high diversity by varying multiple starting materials.[4][20] |
| Reaction Conditions | Varies from room temp to reflux. Can be acid or base-catalyzed.[8][9] | Often requires heating or microwave irradiation.[14] | Can be hazardous due to the use of diazomethane.[16] | Often mild, can be performed in green solvents like water.[22][23] Catalyst may be required.[1] |
| Atom Economy | Moderate. Two molecules of water are lost. | Moderate to good. May require a separate oxidation step. | Excellent. All atoms from the dipole and dipolarophile are incorporated. | Excellent. High convergence minimizes waste.[19] |
| Operational Simplicity | High. Generally simple to set up. Purification can be difficult if isomers form. | Moderate. May require two steps (condensation then oxidation). | Low. Requires careful handling of hazardous reagents. | High. One-pot procedure simplifies the workflow significantly.[23] |
Conclusion and Future Outlook
The synthesis of substituted pyrazoles has evolved significantly from Knorr's foundational discovery. While the condensation of 1,3-dicarbonyls with hydrazines remains a vital and frequently used method, its primary limitation—regiocontrol—has been addressed through strategic solvent choices and a deeper mechanistic understanding. For applications demanding unambiguous regiochemistry, classical cycloadditions or modern, highly controlled multicomponent reactions present powerful alternatives.
The future of pyrazole synthesis will likely focus on enhancing sustainability and efficiency. The development of novel MCRs, the use of environmentally benign solvents like water, and the application of heterogeneous, recyclable catalysts are at the forefront of this effort.[22][24][25] These "green" approaches not only reduce environmental impact but also often lead to simpler, more cost-effective syntheses, ensuring that the remarkable pyrazole scaffold will continue to be a central focus of research and development for years to come.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]
-
Stark, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Saeed, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Kumar, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]
-
Rani, M., et al. (2021). Green synthesis of pyrazole derivatives by using nano-catalyst. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Mosslemin, M. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. Available at: [Link]
-
Candeias, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]
-
El-Remaily, M. A. A. A. (2022). A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. Chemistry & Biodiversity. Available at: [Link]
-
Guria, S., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Gomaa, A. M. (2017). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]
-
Alam, M. J., et al. (2020). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
Wikipedia. (2020). Síntesis de pirazoles de Pechmann. Wikipedia, la enciclopedia libre. Available at: [Link]
-
Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
-
Stark, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2023). Synthesis of substituted pyrazoles. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Giradkar, V. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Wikipedia. (n.d.). Hans von Pechmann. Wikipedia. Available at: [Link]
-
ResearchGate. (2023). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]
-
Slideshare. (2023). Unit 4 Pyrazole. Slideshare. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Síntesis de pirazoles de Pechmann - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 16. Pechmann Pyrazole Synthesis [drugfuture.com]
- 17. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
- 25. pharmacognosyjournal.net [pharmacognosyjournal.net]
validating the structure of pyrazole isomers using NOESY NMR experiments
The following guide provides an in-depth technical analysis of using NOESY NMR to validate pyrazole isomers. It is structured to serve as a direct operational resource for drug discovery scientists.
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the N-alkylation or N-arylation of asymmetrically substituted pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Distinguishing these regioisomers is critical because their biological activities often differ drastically.
While X-ray crystallography is the gold standard, it is low-throughput and requires crystalline samples. NOESY (Nuclear Overhauser Effect Spectroscopy) offers a rapid, solution-state alternative that is often more definitive than standard 1D NMR or HMBC for this specific scaffold. This guide details the mechanistic basis, experimental protocol, and interpretation logic for using NOESY to unambiguously assign pyrazole structures.
Strategic Comparison: NOESY vs. Alternatives
The following table objectively compares NOESY against other structural validation methods for pyrazoles.
| Feature | NOESY (2D) | HMBC (2D) | 1D ¹H NMR | X-Ray Crystallography |
| Primary Mechanism | Through-Space (< 5 Å). Detects spatial proximity of nuclei.[1][2][3][4] | Through-Bond (J-coupling). Detects 2-3 bond connectivity.[3] | Chemical Shift (δ) & Integration. | Electron density diffraction. |
| Differentiation Power | High. Directly visualizes the steric clash between N1-substituent and C5-group. | Medium-High. Relies on observing specific ³J{C-H} correlations which can be ambiguous if signals overlap. | Low. Shift trends are useful but often unreliable without reference standards. | Definitive. Absolute configuration. |
| Speed/Throughput | Medium (1–4 hours). | Medium (30 min – 2 hours). | Very High (5 mins). | Very Low (Days to Weeks). |
| Sample Requirement | Solution state (~5–10 mg). | Solution state (~5–10 mg). | Solution state (<1 mg). | Single Crystal required. |
| Best Use Case | Definitive assignment of 1,3 vs 1,5 isomers when C5 has a substituent or specific proton. | Assigning quaternary carbons; complementary to NOESY. | Initial screening; purity check. | Final confirmation for lead compounds. |
Mechanistic Principle: The Spatial Logic
The power of NOESY in this context relies on the fixed geometry of the pyrazole ring.
The Numbering & Geometry
Standard IUPAC numbering assigns the substituted nitrogen as N1 . The atoms are numbered N1-N2-C3-C4-C5.
-
N1 is directly bonded to C5 .
-
N1 is separated from C3 by the N2 atom.
The Discrimination Logic
-
1,5-Disubstituted Isomer: The substituent on N1 (
) is spatially adjacent to the substituent on C5 ( ).-
NOESY Result: Strong cross-peak between protons of
and protons of .
-
-
1,3-Disubstituted Isomer: The substituent on N1 (
) is spatially adjacent to the proton on C5 ( ) (assuming C5 is unsubstituted). The substituent at C3 ( ) is too far away to show an NOE with .-
NOESY Result: Strong cross-peak between protons of
and the aromatic proton .
-
Visualization of Spatial Constraints
The following diagram illustrates the NOE vectors that distinguish the two isomers.
Figure 1: Diagram illustrating the critical NOE vectors. In the 1,5-isomer, the N-substituent "sees" the C5-substituent. In the 1,3-isomer, it "sees" the C5-proton.
Experimental Protocol: Self-Validating NOESY System
To ensure data integrity, follow this protocol. This workflow includes internal checks to validate that the absence of a peak is real, not an artifact.
Step 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL deuterated solvent (CDCl₃ or DMSO-d₆).
-
Quality: Filter the sample. Paramagnetic impurities (e.g., traces of metal catalysts like Cu or Pd) can quench NOE signals by shortening
relaxation times. -
Degassing: (Optional but recommended for weak signals) Degas with nitrogen or argon to remove dissolved oxygen, which also promotes relaxation.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpphpp (2D NOESY with gradient selection) or selnogp (1D Selective NOESY).
-
Mixing Time (D8/tm): This is the critical variable.
-
Small Molecules (MW < 500):500 ms – 800 ms .
-
Medium Molecules (MW 500–1000):300 ms – 500 ms .
-
Rationale: Small molecules tumble fast (positive NOE).[4] If the mixing time is too short, the NOE doesn't build up. If too long, spin diffusion occurs, causing false positives (seeing neighbors of neighbors).
-
-
Relaxation Delay (D1): Set to
(typically 2–3 seconds). -
Scans (NS): Minimum 16 (for 2D) or 64+ (for 1D selective) to resolve small NOE enhancements (typically 1–5% intensity).
Step 3: Processing & Phasing[2]
-
Zero Filling: At least 2K x 1K points.
-
Window Function: Sine-Bell Squared (QSINE) is standard.
-
Phasing:
-
For small molecules, diagonal peaks are positive (same phase as 1D spectrum).
-
Cross-peaks (NOE) are negative (opposite phase to diagonal).
-
Note: Exchange peaks (chemical exchange, e.g., OH protons) will have the same sign as the diagonal.[1] This distinguishes NOE from chemical exchange.
-
Data Interpretation Workflow
Use this decision tree to interpret your spectra.
Figure 2: Decision tree for assigning pyrazole regioisomers based on NOESY data.
Key Validation Checks
-
The "Blind Spot" Check: If you see no NOE correlations for your N-substituent, your experiment may have failed (bad mixing time or paramagnetic quenching). You must see an NOE to internal protons of the N-substituent (e.g., N-CH2 to N-CH2-CH3) to validate the experiment worked.
-
COSY Artifacts: Strong coupling (J-coupling) can appear in NOESY spectra. These "COSY artifacts" usually have a dispersive phase (up/down shape) compared to the absorptive phase of true NOE peaks.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on small molecule NOESY parameters).
-
Lynch, M. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. The Journal of Organic Chemistry. Link
-
Novikova, D. S. et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine. St. Petersburg State Institute.[5] Link
-
Kovács, S. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis and structure–activity relationships. RSC Advances. Link
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy. Link
Sources
- 1. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. pureportal.spbu.ru [pureportal.spbu.ru]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Initial Safety Precautions
Potential Hazards Include:
-
Toxicity: Pyrazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause skin and serious eye irritation.[4]
-
Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. Discharge into drains or waterways must be avoided.[1][5]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[1][6]
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Emergency Preparedness: An emergency response plan should be in place for accidental spills or exposure.[7] This includes having access to an eyewash station, safety shower, and appropriate first-aid supplies.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]
Actionable Steps:
-
Determine if the Waste is Hazardous: Based on the potential hazards of pyrazole and fluorinated compounds, it is prudent to manage all waste containing 1-(2-fluorophenyl)-5-methyl-1H-pyrazole as hazardous waste.
-
Segregate Waste Streams:
-
Halogenated Organic Waste: As this compound contains fluorine, it must be segregated into a designated "Halogenated Organic Waste" container.[2][6] Do not mix with non-halogenated organic waste.
-
Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, compatible containers.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[1]
-
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
Step 1: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene for liquids, or a securely sealed bag or container for solids) that is in good condition and has a secure lid.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 2: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[10]
-
Ventilation: Ensure the storage area is well-ventilated.
Step 3: Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection if there is a risk of inhaling dust or vapors.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) for liquid spills. For solid spills, carefully sweep up the material to avoid creating dust.[11]
-
Collect and Dispose of Spill Debris: Place all contaminated materials, including absorbent and used PPE, into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste container.[1]
-
Regulatory Compliance: The final disposal method must comply with all applicable EPA and local regulations.[12] The most likely disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[1][13] This method is effective for breaking the strong carbon-fluorine bond.[5]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, as required by law.[8]
Quantitative Data and Decision Making
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Hazardous Waste (Assumed) | Prudent Practice |
| Primary Hazards | Toxicity, Skin/Eye Irritation | [3][4] |
| Waste Segregation | Halogenated Organic Waste | [2][6] |
| Storage Time Limit | Varies by generator status (e.g., ≤ 180 days for Small Quantity Generators) | |
| Record Retention | At least three years | [8] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
References
- Benchchem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole.
- U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
- Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Key Organics. (2025, April 24). Safety Data Sheet.
- ChemScene. (n.d.). 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole.
- Science Ready. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
- Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. keyorganics.net [keyorganics.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. hscprep.com.au [hscprep.com.au]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. chemscene.com [chemscene.com]
- 10. connmaciel.com [connmaciel.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. theic2.org [theic2.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
